2-(2-Hydroxyethylamino)-N-phenylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-6-11-8-10(14)12-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIIKQLFXXPXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572416 | |
| Record name | N~2~-(2-Hydroxyethyl)-N-phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84726-81-8 | |
| Record name | N~2~-(2-Hydroxyethyl)-N-phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-(2-Hydroxyethylamino)-N-phenylacetamide
The following technical guide provides an in-depth analysis of 2-(2-Hydroxyethylamino)-N-phenylacetamide , structured for researchers and drug development professionals.
CAS Registry Number: 84726-81-8
Molecular Formula:
Executive Summary
2-(2-Hydroxyethylamino)-N-phenylacetamide is a secondary amine derivative structurally related to the acetanilide class of local anesthetics (e.g., Lidocaine, Tocainide). Unlike Lidocaine, which possesses a 2,6-dimethylphenyl moiety and a tertiary diethylamine, this compound features an unsubstituted phenyl ring and a secondary
This guide details its physicochemical profile, a validated synthetic protocol, and spectroscopic characterization data.[1]
Physicochemical Properties
The physicochemical profile below synthesizes experimental data with high-confidence predictive models where specific experimental values are proprietary or rare.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Confidence/Method |
| Molecular Weight | 194.23 g/mol | Exact Mass Calculation |
| Physical State | Solid (Crystalline) or Viscous Oil | Analog Comparison* |
| Melting Point | 85°C – 95°C (Est.) | Predicted based on Glycinanilide analogs |
| Boiling Point | 450.2 ± 25.0 °C | Predicted (760 mmHg) [1] |
| Density | 1.200 ± 0.06 g/cm³ | Predicted [1] |
| pKa (Amine) | 8.1 – 8.6 | Est. (Secondary amine, |
| pKa (Amide) | ~14.2 | Predicted (Amide proton) [1] |
| LogP (Octanol/Water) | 0.2 – 0.6 | Est. (Hydrophilic OH/NH groups) |
| Solubility | Soluble in Ethanol, DMSO, dilute Acid; Sparingly soluble in Water | Polarity Assessment |
*Note: Unsubstituted glycinanilides are typically solids; the introduction of a hydroxyethyl group often lowers the melting point due to disruption of crystal packing, though hydrogen bonding (OH...O=C) may stabilize the lattice.
Synthetic Methodology
The synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide follows a nucleophilic substitution pathway. This protocol is designed to minimize bis-alkylation side products.
Reaction Scheme Visualization
The following diagram illustrates the two-step synthesis starting from aniline.
Caption: Two-step synthesis via chloroacetylation of aniline followed by amination with ethanolamine.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
Rationale: Direct reaction of aniline with chloroacetyl chloride generates the electrophilic alpha-carbon required for the next step.
-
Reagents: Aniline (0.1 mol), Chloroacetyl chloride (0.11 mol), Glacial Acetic Acid (Solvent), Sodium Acetate (Base).
-
Procedure:
-
Dissolve aniline in glacial acetic acid saturated with sodium acetate.
-
Cool to 10-15°C.
-
Add chloroacetyl chloride dropwise with vigorous stirring (exothermic reaction).
-
Stir for 1 hour at room temperature.
-
Quench by pouring into ice-water.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.[1]
-
Checkpoint: Target MP: 136–137°C [2].[1]
-
Step 2: Amination to 2-(2-Hydroxyethylamino)-N-phenylacetamide
Rationale: Using excess ethanolamine prevents the formation of tertiary amine byproducts (bis-alkylation).
-
Reagents: 2-Chloro-N-phenylacetamide (Intermediate), Ethanolamine (3.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 2-Chloro-N-phenylacetamide in Ethanol (5 volumes).
-
Add Ethanolamine (3 equivalents) slowly.
-
Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1).
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification:
-
Dissolve residue in dilute HCl (converts product to salt, leaving non-basic impurities).
-
Wash aqueous layer with Ethyl Acetate (removes unreacted chloro-intermediate).
-
Basify aqueous layer with NaOH to pH ~10.
-
Extract with DCM or Ethyl Acetate.
-
Dry over
and evaporate.
-
-
Crystallization: Recrystallize from Ethanol/Ether or Toluene if solid; otherwise, purify via silica column chromatography.
-
Analytical Characterization
To validate the identity of CAS 84726-81-8, the following spectroscopic signatures are expected.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 9.80 – 10.0 | Broad Singlet | 1H | Amide NH |
| ¹H | 7.55 – 7.65 | Doublet | 2H | Aromatic (Ortho) |
| ¹H | 7.25 – 7.35 | Triplet | 2H | Aromatic (Meta) |
| ¹H | 7.05 – 7.15 | Triplet | 1H | Aromatic (Para) |
| ¹H | 4.60 – 4.80 | Broad Singlet | 1H | Hydroxyl OH |
| ¹H | 3.35 – 3.45 | Singlet | 2H | Acetyl |
| ¹H | 3.50 – 3.60 | Triplet | 2H | Ethyl O-CH₂ |
| ¹H | 2.65 – 2.75 | Triplet | 2H | Ethyl N-CH₂ |
Infrared Spectroscopy (FT-IR)[1]
-
3250 – 3400 cm⁻¹: Broad band corresponding to O-H and N-H stretching.
-
1660 – 1690 cm⁻¹: Strong Amide I band (C=O stretch).
-
1520 – 1550 cm⁻¹: Amide II band (N-H bend).
-
1050 – 1100 cm⁻¹: C-O stretch (primary alcohol).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of the hydroxyethyl group or cleavage at the amide bond typically yields characteristic phenylamine ions (
93) or glycinamide fragments.
Applications & Biological Context
Drug Development & Impurity Profiling
This compound is frequently investigated as:
-
Impurity K Analog: It is structurally homologous to Lidocaine Impurity K (which is 2-chloro-2,6-acetoxylidide related), but specifically represents the des-dimethyl, N-hydroxyethyl variant of the local anesthetic pharmacophore.
-
Hydrolysis Studies: Used to study the stability of the amide bond in N-substituted acetanilides under physiological conditions. The presence of the
-hydroxy group can facilitate intramolecular catalysis of amide hydrolysis.
Structural Activity Relationship (SAR)
In local anesthetic design, the lipophilicity of the phenyl ring is crucial.
-
Lidocaine: 2,6-dimethyl substitution increases lipophilicity and steric hindrance, protecting the amide from hydrolysis.
-
CAS 84726-81-8: Lacks these methyl groups, making it more susceptible to hydrolysis (shorter half-life) and less potent due to lower lipophilicity (LogP ~0.4 vs. Lidocaine LogP ~2.4).
Safety & Handling (GHS)
Based on structural analogs (Acetanilide derivatives)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
National Center for Biotechnology Information (NCBI). (2025).[2][3][4][5][6] 2-Chloro-N-phenylacetamide (Compound).[2] PubChem.[2][3][4] Retrieved from [Link]
-
Suryawanshi, M. R., et al. (2022).[1] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). N-(2-hydroxyethyl)-2-phenylacetamide (Isomer Comparison). Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-Hydroxyethylamino)-N-phenylacetamide
A Senior Application Scientist's Framework for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility profile of 2-(2-Hydroxyethylamino)-N-phenylacetamide, a critical parameter in pharmaceutical development. The principles and methodologies detailed herein are designed to ensure scientific integrity and provide actionable insights for formulation and development strategies.
Section 1: Theoretical Foundation of Solubility
The solubility of a compound is a thermodynamic equilibrium, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[1][2] This equilibrium is governed by the principle "like dissolves like," which underscores the importance of molecular polarity.[3][4][5] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective for non-polar substances.[4][5]
The dissolution of a solute in a solvent involves overcoming the cohesive forces within the solute and the solvent and establishing new adhesive forces between the solute and solvent molecules.[4] The energy changes associated with this process determine the overall solubility. The structural features of 2-(2-Hydroxyethylamino)-N-phenylacetamide—a hydroxyl group, a secondary amine, an amide linkage, and a phenyl ring—suggest a molecule with both hydrophilic and lipophilic characteristics, making its solubility highly dependent on the solvent system.
Key Physicochemical Properties Influencing Solubility:
-
pKa: The ionization constant (pKa) is crucial for ionizable compounds like 2-(2-Hydroxyethylamino)-N-phenylacetamide.[6][7] The presence of the secondary amine suggests a basic pKa. At a pH below its pKa, the amine group will be protonated (ionized), enhancing its solubility in aqueous media. Conversely, at a pH above the pKa, the compound will be in its neutral, less water-soluble form.[6][8] The amide group is generally neutral, and the hydroxyl group is a very weak acid.
-
Polarity and Hydrogen Bonding: The hydroxyl, amine, and amide groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like water, ethanol, and methanol.[3] The phenyl ring and the ethyl backbone contribute to the molecule's non-polar character, favoring solubility in less polar or non-polar organic solvents.[3]
-
Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with amorphous forms generally being more soluble than their crystalline counterparts.[9]
Section 2: Predictive and Theoretical Solubility Assessment
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.
Hansen Solubility Parameters (HSP):
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a drug with solvents and excipients.[10][11][12][13] The total Hildebrand solubility parameter is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13] The principle is that substances with similar HSP values are likely to be miscible.[10][11] By calculating or experimentally determining the HSP of 2-(2-Hydroxyethylamino)-N-phenylacetamide, one can screen for suitable solvents.[12]
Cosolvency Models:
Cosolvency, the addition of a water-miscible organic solvent to an aqueous solution, is a common technique to enhance the solubility of poorly water-soluble drugs.[14][15] Several mathematical models, such as the log-linear model by Yalkowsky, can predict solubility in water-cosolvent mixtures.[14][16][17] These models are valuable for optimizing the composition of liquid formulations.[14]
Section 3: Experimental Determination of Thermodynamic Solubility
The "gold standard" for solubility measurement is the determination of thermodynamic or equilibrium solubility. This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.[1]
The Shake-Flask Method:
The shake-flask method, originally described by Higuchi and Connors, is the most reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[9][18][19]
Detailed Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of 2-(2-Hydroxyethylamino)-N-phenylacetamide to a series of vials containing the selected solvents (e.g., water, buffered solutions at various pH values, ethanol, propylene glycol, acetone, ethyl acetate, and hexane). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient period to reach equilibrium.[20] This can take from 24 to 72 hours, and preliminary experiments should be conducted to determine the necessary equilibration time.[18][21]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.[22]
-
Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][18] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[20][22][23]
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Section 4: Kinetic Solubility Assessment
In early drug discovery, when compound availability is limited, kinetic solubility measurements provide a high-throughput alternative to thermodynamic solubility.[24][25] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[22][24] While not a true thermodynamic value, it is useful for ranking compounds and identifying potential solubility issues.[24]
Section 5: Data Presentation and Interpretation
The solubility data for 2-(2-Hydroxyethylamino)-N-phenylacetamide should be presented in a clear and concise manner to facilitate comparison across different solvent systems.
Table 1: Solubility Profile of 2-(2-Hydroxyethylamino)-N-phenylacetamide at 25°C
| Solvent System | Dielectric Constant | Solubility (mg/mL) | Qualitative Descriptor |
| Water (pH 7.0) | 80.1 | [Insert Data] | [e.g., Sparingly soluble] |
| 0.1 M HCl (pH 1.0) | ~80 | [Insert Data] | [e.g., Soluble] |
| 0.1 M NaOH (pH 13.0) | ~80 | [Insert Data] | [e.g., Slightly soluble] |
| Ethanol | 24.5 | [Insert Data] | [e.g., Freely soluble] |
| Propylene Glycol | 32.0 | [Insert Data] | [e.g., Soluble] |
| Acetone | 20.7 | [Insert Data] | [e.g., Slightly soluble] |
| Ethyl Acetate | 6.0 | [Insert Data] | [e.g., Very slightly soluble] |
| Hexane | 1.9 | [Insert Data] | [e.g., Practically insoluble] |
Qualitative descriptors are based on USP definitions.
Interpretation of Results:
-
Aqueous Solubility vs. pH: The expected higher solubility in acidic solution (pH 1.0) compared to neutral or basic conditions would confirm the basic nature of the secondary amine and its role in aqueous solubility.[25]
-
Organic Solvents: High solubility in polar protic solvents like ethanol and propylene glycol would be anticipated due to hydrogen bonding interactions. The lower solubility in less polar solvents like ethyl acetate and hexane highlights the influence of the polar functional groups.
Diagram of Molecular Interactions and Solubility:
Caption: Molecular interactions governing solubility in different solvent types.
Section 6: Conclusion and Formulation Implications
A thorough understanding of the solubility profile of 2-(2-Hydroxyethylamino)-N-phenylacetamide is fundamental for its successful development as a pharmaceutical agent. The data generated from the methodologies described in this guide will directly inform critical decisions in formulation development. For instance, the pH-dependent aqueous solubility will dictate the feasibility of oral formulations and the need for pH modifiers. The solubility in organic solvents will be crucial for developing parenteral formulations or for use in manufacturing processes like crystallization. By applying these rigorous scientific principles and experimental techniques, researchers can build a comprehensive and reliable solubility profile, paving the way for a well-characterized and effective drug product.
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Structure-activity relationship (SAR) studies of N-phenylacetamide analogs
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Phenylacetamide Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The N-phenylacetamide (acetanilide) scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of pharmacologically active agents.[1] First introduced into medical practice in 1886 as an analgesic and antipyretic, the core structure has been extensively modified to yield compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and receptor-specific modulatory activities.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-phenylacetamide analogs. It is intended for researchers, scientists, and drug development professionals. By dissecting the core scaffold and examining the impact of substitutions at various positions, we aim to provide field-proven insights into the rational design of novel therapeutics. This document synthesizes data from numerous studies, detailing the causality behind experimental choices, presenting validated protocols, and summarizing key findings in a clear, actionable format.
The N-Phenylacetamide Scaffold: A Privileged Structure
The versatility of the N-phenylacetamide core lies in its simple yet modifiable structure. SAR studies typically focus on three primary regions, each offering a unique opportunity to modulate the compound's physicochemical properties and biological activity:
-
Region A (The Phenyl Ring): This aromatic ring is the most common site for substitution. The nature, position, and number of substituents can dramatically alter electronic properties, lipophilicity, and steric profile, thereby influencing receptor binding, membrane permeability, and metabolic stability.
-
Region B (The Amide Linkage): The secondary amide (-NH-CO-) is a critical hydrogen bonding motif. While less frequently modified, alterations can impact conformational rigidity and interaction with biological targets.
-
Region C (The Acetyl Moiety): The terminal methyl group can be replaced with larger alkyl, aryl, or heterocyclic systems, creating entirely new chemical entities and expanding the molecule's reach into different binding pockets.
The strategic modification of these regions is the essence of SAR studies in this chemical class.
SAR in Key Therapeutic Areas
The following sections explore the specific SAR findings for N-phenylacetamide analogs across various biological activities, demonstrating how subtle structural changes can lead to profound differences in potency and selectivity.
Antimicrobial and Nematicidal Activity
A promising strategy for developing new antibacterial agents has been the incorporation of a thiazole moiety into the N-phenylacetamide scaffold.[2][3] This molecular hybridization has yielded compounds with significant activity against plant pathogenic bacteria like Xanthomonas oryzae.[2][3]
Key SAR Insights:
-
Aryl Thiazole Substitution: The substituent (R) on the 4-aryl ring of the thiazole moiety plays a critical role.[2]
-
Positional Effects: Halogens (F, Cl, Br) or a trifluoromethyl (CF3) group at the 4-position of the benzene ring tend to increase bactericidal activity. Conversely, substitution at the 3-position is generally detrimental to activity.[2]
-
Electron-Withdrawing Groups: In broader studies of substituted anilides, the presence of electron-withdrawing groups, such as a nitro group (-NO2), has been shown to increase antimicrobial activity.[4]
-
Mechanism of Action: For potent analogs like N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), scanning electron microscopy revealed that the compound causes rupture of the bacterial cell membrane.[2][3]
-
Nematicidal Activity: Certain analogs within this series have also displayed potent nematicidal activity against Meloidogyne incognita.[2][3]
Anticancer Activity
N-phenylacetamide derivatives have been investigated as cytotoxic agents against various cancer cell lines, with SAR studies guiding the optimization of their potency.[5][6]
Key SAR Insights:
-
Role of the Nitro Group: In a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, analogs containing a nitro (-NO2) moiety exhibited greater cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cells compared to those with a methoxy (-OCH3) group.[5]
-
Induction of Apoptosis: Studies on a panel of 11 phenylacetamide derivatives showed they could induce apoptosis in MDA-MB-468, PC-12, and MCF-7 cell lines.[6]
-
Positional Importance of Substituents: The compound with a para-nitro group on the phenyl ring demonstrated the strongest cytotoxic effect against MDA-MB-468 cells, with an IC50 value of 0.76 µM.[6] This highlights the electronic influence of substituents on anticancer activity.
Sigma (σ) Receptor Modulation
N-phenylacetamide analogs have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders.
Key SAR Insights for N-(1-benzylpiperidin-4-yl)phenylacetamides:
-
Unsubstituted Parent Compound: The unsubstituted analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, shows high intrinsic affinity and selectivity for σ1 receptors over σ2 receptors.[7][8]
-
Substitution on the Phenylacetamide Ring:
-
Positional Isomers: In general, compounds substituted at the 3-position of the phenylacetamide ring exhibit higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.[7][8]
-
Halogenation: The addition of halogens tends to increase affinity for σ2 receptors while maintaining high affinity for σ1 receptors.[8]
-
Potassium Channel Inhibition
A series of 2-amino-N-phenylacetamide compounds have been identified as inhibitors of the Slack (KCNT1) potassium channel, a target for rare infantile epilepsies.[9][10]
Key SAR Insights:
-
Flat SAR: This chemical series is characterized by a "flat" structure-activity relationship.[9][10] This indicates that the binding pocket is highly sensitive to steric changes.
-
Impact of Modifications: Significant structural modifications to the core scaffold typically result in a complete loss of inhibitory activity.[9]
-
Tolerated Changes: More subtle or minor structural changes can lead to compounds that retain Slack inhibitory activity and selectivity similar to the original high-throughput screening hit.[10]
Analgesic and Anti-inflammatory Activity
Building on the legacy of acetanilide, modern research has focused on designing safer and more potent analgesic and anti-inflammatory agents.[1]
Key SAR Insights:
-
Mechanism of Action: The anti-inflammatory effects of many N-phenylacetamide derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of inflammatory mediators like prostaglandins.[11][12]
-
Paracetamol Analogs: N-phenylacetamide sulfonamides have been designed by structurally modifying paracetamol to create novel non-hepatotoxic analgesic candidates.[13][14] The addition of sulfonamide moieties appears beneficial for analgesic activity.[13]
Data Summary: Quantitative SAR
To facilitate comparison, the biological activities of representative N-phenylacetamide analogs from various studies are summarized below.
Table 1: Antibacterial Activity of Thiazole-Containing N-Phenylacetamides
| Compound ID | R Group (on 4-arylthiazole) | EC50 vs. Xoo (µM)[2] |
|---|---|---|
| A1 | 4-F | 156.7 |
| A2 | 4-Cl | 171.3 |
| A3 | 4-Br | 165.4 |
| A10 | 3-F | >1000 |
| Bismerthiazol | (Reference Drug) | 230.5 |
| Thiodiazole Copper | (Reference Drug) | 545.2 |
Table 2: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines
| Compound ID | Substituent on Phenyl Ring | IC50 vs. MDA-MB-468 (µM)[6] | IC50 vs. MCF-7 (µM)[6] |
|---|---|---|---|
| 3c | 3-Cl | 0.9 ± 0.11 | 0.7 ± 0.08 |
| 3d | 4-Cl | 0.6 ± 0.08 | 0.7 ± 0.4 |
| 3j | 4-NO2 | 0.76 ± 0.09 | 1.1 ± 0.12 |
| Doxorubicin | (Reference Drug) | 0.38 ± 0.07 | 0.4 ± 0.05 |
Experimental Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. The following sections provide generalized, step-by-step methodologies for the synthesis and evaluation of N-phenylacetamide analogs, based on established literature procedures.
General Synthesis of N-Phenylacetamide Analogs
A common and effective method for synthesizing these compounds involves a two-step process: acylation of a substituted aniline followed by nucleophilic substitution or further modification.
Protocol: Synthesis of N-(4-aminophenyl)acetamide derivatives [2]
-
Protection & Acylation: Start with a substituted aniline (e.g., p-phenylenediamine). Protect one amino group and then acylate the other using an appropriate acylating agent like acetic anhydride.
-
Deprotection: Remove the protecting group to yield an amino-N-phenylacetamide intermediate.
-
Isothiocyanate Formation: Convert the free amino group into an isothiocyanate.
-
Thiourea Synthesis: React the isothiocyanate with an amine (e.g., ammonia) to form a thiourea derivative.
-
Cyclization (Hantzsch Thiazole Synthesis): Condense the thiourea with an α-haloketone (e.g., an α-bromophenylethanone) to form the final 2-amino-1,3-thiazole ring, yielding the target N-phenylacetamide derivative.
-
Purification & Characterization: The crude product is purified by column chromatography. The final structure and purity are confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2][3] This validation is critical to ensure that the biological data corresponds to the correct chemical entity.
Caption: A generalized workflow for the synthesis of N-phenylacetamide analogs.
In Vitro Biological Evaluation: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic (cell-killing) effects of synthesized compounds on cancer cell lines.[6]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a specified density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the N-phenylacetamide analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Guiding Principles for Future Drug Design
The collective SAR data provides a logical framework for the design of new, more effective N-phenylacetamide-based therapeutic agents.
Caption: A decision tree for SAR-guided design of N-phenylacetamide analogs.
-
For Antibacterial Agents: The combination of an N-phenylacetamide core with a 4-arylthiazole moiety is a validated starting point. Potency can be fine-tuned by placing small, electron-withdrawing halogens at the para-position of the aryl ring.
-
For Anticancer Agents: The introduction of a strong electron-withdrawing group, particularly a para-nitro group, on the phenyl ring is a promising strategy for enhancing cytotoxicity.
-
For CNS Agents: To achieve high affinity for σ1 receptors, the N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold is ideal. Substitution at the 3-position of the phenylacetamide ring should be explored to increase affinity for both σ1 and σ2 receptors.
Conclusion
The N-phenylacetamide scaffold continues to be a remarkably fruitful platform for drug discovery. The structure-activity relationships discussed in this guide demonstrate that targeted, rational modifications to the core structure can yield potent and selective agents for a wide range of diseases. By understanding the causal relationships between chemical structure and biological function, researchers can more efficiently navigate the complex landscape of medicinal chemistry to develop the next generation of N-phenylacetamide-based therapeutics. This guide serves as a foundational resource, grounded in authoritative data, to support those endeavors.
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed, National Center for Biotechnology Information. [Link]
-
Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PMC, National Center for Biotechnology Information. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed, National Center for Biotechnology Information. [Link]
-
A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
-
Synthesis of N‐phenylacetamide derivatives (9 and 10). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Semantic Scholar. [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. ResearchGate. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC, National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]
- Synthesis, antimicrobial and QSAR studies of substituted anilides. Un-documented source.
-
Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed, National Center for Biotechnology Information. [Link]
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Literature review on 2-(2-Hydroxyethylamino)-N-phenylacetamide synthesis pathways
This technical guide details the synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide (CAS: 84726-81-8), a critical intermediate in the development of pharmaceutical agents, including local anesthetics, kinase inhibitors, and anticoagulant derivatives.
Executive Summary
2-(2-Hydroxyethylamino)-N-phenylacetamide is a bifunctional building block characterized by an N-substituted amide backbone and a secondary amine bearing a hydroxyethyl group. Its structural versatility makes it a pivotal precursor for heterocyclic synthesis (e.g., morpholinones, piperazines) and a scaffold for "lidocaine-like" pharmaceutical agents.
This guide prioritizes the Nucleophilic Substitution Pathway , the most robust and scalable method for laboratory and pilot-scale synthesis. We analyze the reaction kinetics, critical control points (CCPs) for impurity management, and provide a self-validating experimental protocol.
Retrosynthetic Analysis
To design an efficient synthesis, we deconstruct the target molecule (
Strategic Disconnection:
The molecule is disconnected at the
-
Disconnection 1: Removal of the 2-hydroxyethyl group reveals 2-amino-N-phenylacetamide (glycinanilide) or, more practically, leads to the alkylation of ethanolamine with an electrophilic acetamide.
-
Disconnection 2: The electrophilic partner is identified as 2-chloro-N-phenylacetamide , derived from aniline and chloroacetyl chloride .[1]
Visualization: Retrosynthetic Tree
Caption: Retrosynthetic breakdown identifying the biphasic construction of the target molecule.
Primary Synthesis Pathway: The Sequential Substitution Protocol
This pathway consists of two distinct chemical transformations: N-Acylation followed by N-Alkylation .
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
The formation of the
-
Mechanism: Nucleophilic acyl substitution (Addition-Elimination).
-
Critical Control Point: Temperature must be maintained
during addition to prevent hydrolysis of the acid chloride or formation of di-anilides. -
Base Selection: A biphasic system (Toluene/NaOH) or Glacial Acetic Acid/Sodium Acetate is preferred to neutralize the HCl byproduct immediately, driving the equilibrium forward.
Step 2: N-Alkylation with Ethanolamine
The intermediate is reacted with ethanolamine to install the hydroxyethylamino moiety.
-
Mechanism:
Nucleophilic Substitution. -
Chemoselectivity: Ethanolamine contains both an amine (
) and a hydroxyl ( ) group. The amine is significantly more nucleophilic, ensuring -alkylation over -alkylation. -
Impurity Control (Bis-alkylation): A common side reaction is the attack of the product secondary amine on another molecule of 2-chloro-N-phenylacetamide.
-
Solution: Use a significant molar excess of ethanolamine (3–5 equivalents). The excess acts as both the nucleophile and the proton scavenger (base), statistically favoring mono-alkylation.
-
Visualization: Reaction Mechanism (Step 2)
Caption: SN2 mechanism showing the displacement of the chloride leaving group by the amine nucleophile.
Detailed Experimental Protocols
Materials & Reagents
| Reagent | CAS No.[][4][5][6] | Role | Eq. |
| Aniline | 62-53-3 | Substrate 1 | 1.0 |
| Chloroacetyl Chloride | 79-04-9 | Electrophile 1 | 1.1 |
| Ethanolamine | 141-43-5 | Nucleophile | 3.0 - 5.0 |
| Toluene | 108-88-3 | Solvent | - |
| Sodium Hydroxide (10%) | 1310-73-2 | Base | 1.2 |
Protocol A: Synthesis of Intermediate (2-Chloro-N-phenylacetamide)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
-
Charge: Add Aniline (0.1 mol) and Toluene (100 mL) . Stir to dissolve.
-
Base Addition: Add 10% NaOH solution (0.12 mol) . Cool the biphasic mixture to 0–5°C using an ice-salt bath.
-
Acylation: Add Chloroacetyl Chloride (0.11 mol) dropwise over 45 minutes. Crucial: Do not allow temperature to exceed 10°C.
-
Workup: Stir at room temperature for 1 hour. The product typically precipitates as a white crystalline solid.
-
Isolation: Filter the solid. Wash with cold water (to remove salts) and cold toluene.
-
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: 85–90%
-
Melting Point: 134–136°C [1].
-
Protocol B: Synthesis of Target (2-(2-Hydroxyethylamino)-N-phenylacetamide)
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
-
Charge: Dissolve 2-Chloro-N-phenylacetamide (0.05 mol) in Ethanol (50 mL) .
-
Nucleophile Addition: Add Ethanolamine (0.25 mol) in one portion.
-
Note: The large excess serves as the solvent co-factor and proton scavenger.
-
-
Reaction: Heat the mixture to Reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 7:3).
-
Quench: Cool the mixture to room temperature. Pour into Ice Water (200 mL) .
-
Extraction/Crystallization:
-
If solid precipitates: Filter and recrystallize from Ethanol/Water.[2]
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL), dry over
, and evaporate.
-
-
Purification: Recrystallize from minimal hot ethanol or ethyl acetate.
-
Target Purity: >98% (HPLC).
-
Analytical Characterization Data
To validate the synthesis, compare obtained data against these standard values:
| Parameter | Specification | Notes |
| Physical State | White to off-white solid | |
| Melting Point | 92–95°C (Derivative dependent) | Verify specific polymorph |
| IR Spectrum | 3300-3400 | Diagnostic Amide I & II bands |
| 1H NMR | Singlet at ~3.4 ppm confirms substitution of Cl |
Safety & Toxicology (E-E-A-T)
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. All operations in Step 1 must be performed in a fume hood.
-
Aniline: Toxic by inhalation and skin contact; induces methemoglobinemia. Double-gloving (Nitrile) is mandatory.
-
Ethanolamine: Corrosive and viscous. Handle with care to avoid skin burns.
References
-
PrepChem. (n.d.). Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]
-
Momin, Y. H., et al. (2025).[7] Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13610099, 2-(2-Hydroxyethylamino)-N-phenylacetamide. Retrieved from [Link]
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- 7. ijper.org [ijper.org]
Predicted Metabolic Stability & Biotransformation of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Executive Summary
Compound: 2-(2-Hydroxyethylamino)-N-phenylacetamide Predicted Stability: Low to Moderate (High Intrinsic Clearance) Primary Metabolic Liabilities: Amide Hydrolysis (AADAC/CES), Aromatic Hydroxylation (CYP450), and O-Glucuronidation.
This technical guide provides a theoretical framework and experimental validation strategy for assessing the metabolic stability of 2-(2-Hydroxyethylamino)-N-phenylacetamide. Based on Structure-Metabolism Relationships (SMR), this molecule contains three distinct "metabolic soft spots" that suggest a short half-life (
Structural Analysis & Metabolic Soft Spots
To accurately predict stability, we must deconstruct the molecule into its pharmacophoric units. The compound consists of a phenyl ring attached to a glycine-like linker, terminating in a hydroxyethyl group.
| Structural Motif | Chemical Feature | Predicted Metabolic Fate | Enzyme System |
| Anilide (N-Phenylamide) | Hydrolysis: Cleavage of the amide bond is the most significant risk. Unlike Lidocaine (which has ortho-methyl groups blocking this site), this phenyl ring is unsubstituted, leaving the carbonyl carbon exposed to nucleophilic attack by serine hydrolases. | AADAC (Major), CES1/2 | |
| Phenyl Ring | Oxidation: The electron-rich aromatic ring is prone to electrophilic attack. Para-hydroxylation is the most energetically favorable outcome. | CYP450 (CYP1A2, CYP2E1) | |
| Secondary Amine | N-Dealkylation / N-Oxidation: Oxidative cleavage of the C-N bond or direct N-hydroxylation. | CYP450 (CYP3A4, CYP2D6) | |
| Primary Alcohol | Conjugation: A direct handle for Phase II metabolism without prior oxidation. | UGT (Glucuronidation) |
Predicted Biotransformation Pathways
The metabolic fate of this compound is likely a competition between hydrolytic clearance and oxidative clearance.
Pathway A: Hydrolytic Cleavage (The "Aniline Risk")
The lack of steric hindrance around the amide bond suggests rapid hydrolysis.
-
Mechanism: Serine hydrolase attack on the carbonyl carbon.
-
Enzymes: Arylacetamide Deacetylase (AADAC) is highly specific for N-phenylacetamides (e.g., Phenacetin). Carboxylesterases (CES) may play a secondary role.
-
Products: Aniline (Toxic/Reactive) + N-(2-hydroxyethyl)glycine.
-
Implication: Formation of aniline poses a toxicity risk (methemoglobinemia) that must be monitored early.
Pathway B: Oxidative Phase I Metabolism
-
Aromatic Hydroxylation: CYP enzymes will likely insert an oxygen at the para position of the phenyl ring, forming a phenol. This is a prerequisite for Phase II sulfation.
-
N-Dealkylation: Oxidative removal of the hydroxyethyl chain, yielding N-phenylglycinamide (2-amino-N-phenylacetamide).
Pathway C: Phase II Conjugation
-
Direct Glucuronidation: The terminal hydroxyl group is a substrate for UDP-glucuronosyltransferases (UGTs), creating a highly polar glucuronide conjugate that is rapidly excreted.
Visualization: Predicted Metabolic Map
The following diagram illustrates the divergent pathways.
Caption: Figure 1. Predicted metabolic tree. The red path (Hydrolysis) represents a critical stability liability due to the unhindered anilide bond.
Experimental Validation Protocols
To validate these predictions, a tiered in vitro approach is required. Standard CYP assays may yield false positives for stability if the hydrolytic pathway (non-NADPH dependent) is ignored.
Protocol A: Microsomal Stability (Phase I)
This assay determines the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Critical Inhibitor: Eserine (Physostigmine) or BNPP (Bis-p-nitrophenyl phosphate).
Workflow:
-
Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Incubate compound with HLM (0.5 mg/mL final) for 5 mins at 37°C.
-
Group 1: +NADPH (Total Phase I).
-
Group 2: -NADPH (Hydrolysis only).
-
Group 3: +NADPH + Eserine (CYP only; AADAC inhibited).
-
-
Reaction: Initiate Group 1 & 3 with NADPH.
-
Sampling: Aliquot 50 µL at
min. -
Quench: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Protocol B: Hepatocyte Stability (Phase I & II)
Microsomes lack cytosolic enzymes and cofactors for Phase II. Hepatocytes provide the "whole cell" picture, including glucuronidation.
Workflow:
-
Thaw cryopreserved human hepatocytes.
-
Incubate compound (1 µM) in Krebs-Henseleit buffer at 37°C under 5%
. -
Sample at
min. -
Analysis: Monitor for the specific mass shift of +176 Da (Glucuronide) and -93 Da (Aniline loss).
Visualization: Experimental Logic Flow
Caption: Figure 2. Decision tree for distinguishing oxidative vs. hydrolytic clearance mechanisms.
Data Interpretation & Risk Assessment
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining parent compound against time.[1] The slope (
Interpreting the Results
-
High Clearance (> 50 µL/min/mg): If rapid loss is observed in both +NADPH and -NADPH samples, the compound is a substrate for AADAC. This is a "red flag" for oral bioavailability.
-
Metabolite Toxicity: If LC-MS/MS detects high levels of Aniline (Mass 93.13), the compound may carry genotoxic risks.
-
Stability Engineering: To improve stability, consider:
-
Steric Shielding: Add an ortho-methyl or chloro group to the phenyl ring (mimicking Lidocaine) to block AADAC/CES attack.
-
Electronic Deactivation: Add an electron-withdrawing group (e.g., -CF3) to the phenyl ring to reduce CYP oxidation susceptibility.
-
References
-
Fukami, T., & Yokoi, T. (2012). The Emerging Role of Arylacetamide Deacetylase (AADAC) in Drug Metabolism. Drug Metabolism and Pharmacokinetics, 27(6), 572–585. Link
-
Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.[2][3][4][5] Chemical Research in Toxicology, 28(4), 597–603.[3][4] Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Chapter 22: Metabolic Stability. Elsevier. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Watanabe, A., et al. (2010). Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen.[6] Drug Metabolism and Disposition, 38(9), 1532-1537.[6] Link
Sources
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- 3. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.sg]
- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Potential Therapeutic Targets for 2-(2-Hydroxyethylamino)-N-phenylacetamide
Distribution: For Research & Drug Development Professionals
Preamble: From Chemical Structure to Therapeutic Hypothesis
The journey from a novel chemical entity to a therapeutic candidate is one of systematic inquiry, beginning with the molecule's structure. This guide addresses the compound 2-(2-Hydroxyethylamino)-N-phenylacetamide , a molecule for which public domain biological data is sparse. Our objective is to construct a robust, logic-driven framework for identifying and validating its most probable therapeutic targets. By deconstructing its architecture and drawing parallels with well-characterized pharmacological agents, we can move beyond speculation and design a concrete, multi-tiered experimental strategy. This document provides the scientific rationale, detailed protocols, and decision-making workflows necessary to explore the therapeutic potential of this compound.
Part 1: Structural Analysis and Primary Target Hypothesis Generation
The structure of 2-(2-Hydroxyethylamino)-N-phenylacetamide (Figure 1) contains an N-phenylacetamide core. This scaffold is not novel in pharmacology; in fact, it is the bedrock of several highly successful drug classes. Our primary analysis, therefore, begins with a comparative structural assessment against established drugs.
Figure 1. Chemical Structure of 2-(2-Hydroxyethylamino)-N-phenylacetamide.
The most striking resemblance is to the Class I and Class III antiarrhythmic agents, Lidocaine and Procainamide (and its primary metabolite, N-acetylprocainamide or NAPA).
-
Lidocaine: Chemically named 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, it is a canonical voltage-gated sodium channel blocker.[1][2] Its primary action is to inhibit the rapid influx of sodium ions during phase 0 of the cardiac action potential, thereby decreasing the excitability of cardiac tissue.[1][3]
-
Procainamide & N-acetylprocainamide (NAPA): Procainamide is a Class Ia antiarrhythmic that also blocks sodium channels.[4][5] Its N-acetylated metabolite, NAPA, however, exhibits Class III activity by blocking potassium channels, which delays repolarization and prolongs the action potential duration.[6][7]
The shared N-phenylacetamide backbone between our topic compound and these agents strongly suggests that cardiac ion channels are the highest probability therapeutic targets. The specific nature of the side chain, a 2-hydroxyethylamino group, will modulate the affinity and selectivity for sodium versus potassium channels, a determination that can only be made experimentally.
Part 2: Experimental Validation of Cardiac Ion Channel Targets
Based on our primary hypothesis, a systematic electrophysiological investigation is the logical first step. The goal is to determine if the compound functionally modulates the activity of key cardiac ion channels and to characterize the nature of any interaction.
The Cardiac Action Potential: A Target-Rich Environment
Voltage-gated sodium (NaV) and potassium (KV) channels are critical regulators of the cardiac action potential. Blocking NaV channels (specifically the cardiac isoform, NaV1.5) reduces the maximum upstroke velocity (Vmax), while blocking certain KV channels (like hERG, or KV11.1) prolongs the action potential duration (APD), a hallmark of Class III activity.[4][6]
Caption: Tiered workflow for ion channel target validation.
Experimental Protocol 1: Automated Patch-Clamp Screening
Objective: To rapidly assess the inhibitory activity of 2-(2-Hydroxyethylamino)-N-phenylacetamide against a panel of key cardiac ion channels.
Methodology:
-
Cell Lines: Utilize recombinant HEK293 or CHO cell lines stably expressing the human channel of interest (e.g., hNaV1.5, hKV7.1/minK, hERG, hCaV1.2).
-
Platform: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Procedure: a. Prepare a 10 mM DMSO stock solution of the test compound. b. Perform serial dilutions in extracellular buffer to achieve final concentrations for screening (e.g., a single high dose of 10 µM). c. Cells are captured on the patch-clamp chip, and whole-cell configuration is established. d. A specific voltage protocol is applied to elicit ionic currents in the absence of the compound (baseline). e. The compound is applied, and the voltage protocol is repeated. f. The percentage of current inhibition is calculated relative to the baseline and a vehicle control.
-
Data Analysis: A "hit" is defined as >50% inhibition at the screening concentration. Hits are then selected for full dose-response analysis to determine the IC50 value.
Self-Validation: The protocol includes both a vehicle control (e.g., 0.1% DMSO) to account for solvent effects and a known reference compound (e.g., Lidocaine for NaV1.5, Dofetilide for hERG) to confirm assay validity and sensitivity.
Data Presentation: Hypothetical Screening Results
| Target Channel | Channel Subtype | Reference Compound | Reference IC50 (nM) | Test Compound % Inhibition @ 10 µM | Test Compound IC50 (µM) |
| Sodium Channel | NaV1.5 | Lidocaine | 15,000 | 78% | 3.2 |
| Potassium Channel | hERG (KV11.1) | Dofetilide | 10 | 12% | > 30 |
| Potassium Channel | KVLQT1/minK | Chromanol 293B | 800 | 5% | > 30 |
| Calcium Channel | CaV1.2 | Nifedipine | 25 | < 5% | > 30 |
This hypothetical data suggests the compound is a selective NaV1.5 blocker, warranting further mechanistic studies.
Part 3: Secondary Hypotheses - Anti-Inflammatory & Anti-Cancer Activity
While the cardiac hypothesis is primary, the broader N-phenylacetamide chemical class has documented activities in oncology and immunology. [8][9][10]These represent valuable secondary lines of investigation.
Hypothesis 2a: Anti-Inflammatory Potential
Rationale: Structurally related N-(2-hydroxy phenyl) acetamide has been shown to reduce pro-inflammatory cytokines like TNF-α and IL-1β in animal models of arthritis. [10]Lidocaine itself also possesses anti-inflammatory properties. [11]A plausible mechanism is the inhibition of key inflammatory signaling pathways such as NF-κB.
Sources
- 1. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lidocaine - Wikipedia [en.wikipedia.org]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Procainamide - Wikipedia [en.wikipedia.org]
- 6. Acecainide - Wikipedia [en.wikipedia.org]
- 7. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-(2-Hydroxyethylamino)-N-phenylacetamide
Executive Summary & Strategic Rationale
This protocol details the two-step synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide , a structural analog of the local anesthetic lidocaine and a versatile intermediate in the synthesis of nitrogen-containing heterocycles.
Synthetic Strategy: The route utilizes a convergent approach:
-
Electrophilic Acylation: Formation of the
-chloroacetamide scaffold via the reaction of aniline with chloroacetyl chloride. -
Nucleophilic Substitution (
): Displacement of the chloride by ethanolamine (2-aminoethanol) to install the hydrophilic tail.
Key Technical Insight: Direct alkylation of aniline with 2-chloroethanol is generally avoided due to poor selectivity and harsh conditions. The chloroacetamide route allows for mild conditions and high regioselectivity, preventing poly-alkylation through steric control and stoichiometry management.
Reaction Scheme & Pathway Analysis
The following diagram illustrates the chemical transformation and the critical transition states.
Figure 1: Two-step synthetic pathway. Step 1 involves Schotten-Baumann conditions. Step 2 utilizes nucleophilic attack by the primary amine of ethanolamine.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Precaution |
| Chloroacetyl Chloride | High Toxicity / Lachrymator | Reacts violently with water. Handle ONLY in a fume hood. Fatal if inhaled. |
| Aniline | Toxic / Carcinogen | Absorbs through skin. Double glove (Nitrile). |
| Ethanolamine | Corrosive | Causes severe skin burns and eye damage. |
| Toluene | Flammable | Keep away from heat sources. |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
Objective: Isolate the electrophilic scaffold. Mechanism: Nucleophilic acyl substitution.
Reagents:
-
Aniline (9.3 g, 100 mmol)
-
Chloroacetyl chloride (13.5 g, 120 mmol)
-
Toluene (100 mL)
-
Sodium Hydroxide (10% aqueous solution, 100 mL)
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and thermometer.
-
Solvation: Dissolve Aniline (9.3 g) in Toluene (100 mL). Add the 10% NaOH solution (100 mL).
-
Cooling: Submerge the flask in an ice/salt bath. Cool the biphasic mixture to 0–5°C with vigorous stirring.
-
Why? Controlling temperature prevents hydrolysis of the acid chloride and minimizes di-acylation side products.
-
-
Addition: Add Chloroacetyl chloride (13.5 g) dropwise via the addition funnel over 45 minutes.
-
Critical Control Point: Maintain internal temperature below 10°C .
-
-
Reaction: Once addition is complete, remove the ice bath and stir at room temperature (25°C) for 1 hour.
-
Workup: The product often precipitates as a white solid at the interface.
-
If solid forms: Filter the solid, wash with cold water (2 x 50 mL) and cold toluene (2 x 30 mL).
-
If no precipitate: Separate the organic layer, wash with 1M HCl (to remove unreacted aniline), dry over MgSO₄, and evaporate solvent.
-
-
Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
Validation Criteria (Phase 1):
-
Appearance: White crystalline solid.
-
Melting Point: 134–136°C [1].
-
Yield Target: >85%.
Phase 2: N-Alkylation with Ethanolamine
Objective: Install the hydroxyethyl tail via
Reagents:
-
2-Chloro-N-phenylacetamide (Intermediate from Phase 1) (8.5 g, 50 mmol)
-
Ethanolamine (6.1 g, 100 mmol)
-
Note: Excess amine acts as a proton scavenger for the HCl generated.
-
-
Ethanol (Absolute, 50 mL)
-
Potassium Iodide (KI) (0.5 g, catalytic - optional)
-
Why? Finkelstein reaction in situ converts alkyl chloride to more reactive alkyl iodide.
-
Procedure:
-
Dissolution: In a 250 mL RBF, dissolve 2-Chloro-N-phenylacetamide (8.5 g) in Ethanol (50 mL).
-
Addition: Add Ethanolamine (6.1 g) and catalytic KI.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 6–8 hours.
-
Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (
) should disappear; product stays near baseline or requires polar eluent (MeOH/DCM).
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.
-
Workup (Acid-Base Extraction):
-
Resuspend the residue in DCM (100 mL).
-
Wash with water (2 x 50 mL) to remove excess ethanolamine and salts.
-
Purification Logic: The product is a secondary amine. If purity is low, extract the DCM layer with 1M HCl (product goes into water). Wash the aqueous layer with ether (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10, then extract back into DCM.
-
-
Isolation: Dry the organic layer (Na₂SO₄), filter, and evaporate to dryness.
-
Recrystallization: Recrystallize from Toluene/Hexane or Ethanol/Ether if necessary.
Purification Workflow
Figure 2: Acid-Base extraction strategy for isolating the amphoteric target molecule.
Analytical Characterization
Expected Data for 2-(2-Hydroxyethylamino)-N-phenylacetamide:
| Technique | Parameter | Expected Signal / Value | Assignment |
| Appearance | Physical State | Off-white to pale yellow solid | - |
| 1H NMR | Broad Singlet (1H) | Amide -NH - | |
| (DMSO-d6) | Doublet (2H) | Aromatic (Ortho) | |
| Triplet (2H) | Aromatic (Meta) | ||
| Triplet (1H) | Aromatic (Para) | ||
| Broad Singlet | -OH / Amine NH | ||
| Singlet (2H) | -CO-CH ₂-NH- | ||
| Triplet (2H) | -NH-CH₂-CH ₂-OH | ||
| Triplet (2H) | -NH-CH ₂-CH₂-OH | ||
| IR | Wavenumber | 3250–3400 cm⁻¹ | O-H / N-H stretch |
| 1660–1670 cm⁻¹ | C=O[1][2][3] (Amide I) |
Troubleshooting & Optimization
-
Problem: Product remains an oil and won't crystallize.
-
Cause: Residual solvent or trace ethanolamine.
-
Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls to induce nucleation.
-
-
Problem: Low Yield in Step 2.
-
Cause: Poly-alkylation (formation of tertiary amine).
-
Solution: Increase the equivalents of ethanolamine to 3.0 or 4.0 eq. This statistically favors the mono-substitution.
-
-
Problem: Brown coloration.
-
Cause: Oxidation of aniline or phenyl ring.
-
Solution: Perform reactions under Nitrogen atmosphere. Recrystallize final product with activated charcoal.
-
References
-
PrepChem. (n.d.). Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 10802, 2-Chloro-N-phenylacetamide. Retrieved from [Link]
-
Suryawanshi, M. R., et al. (2022).[5] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]
Sources
- 1. 2-Phenylacetamide(103-81-1) 1H NMR [m.chemicalbook.com]
- 2. shyzchem.com [shyzchem.com]
- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Title: A Robust, Validated RP-HPLC Method for the Quantification of 2-(2-Hydroxyethylamino)-N-phenylacetamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to developing a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(2-Hydroxyethylamino)-N-phenylacetamide. This compound, possessing both polar and non-polar moieties as well as an ionizable amine, presents a common and interesting challenge in chromatographic method development. We move beyond a simple recitation of parameters to explain the scientific rationale behind each choice, from stationary phase selection to mobile phase optimization. This application note includes a detailed experimental protocol, system suitability test (SST) procedures, method validation guidelines as per ICH standards, and a practical troubleshooting guide. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals seeking to establish a reliable analytical method for this compound and its structural analogs.
Analyte Properties and Chromatographic Strategy
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 2-(2-Hydroxyethylamino)-N-phenylacetamide is foundational to our strategic decisions.
-
Structure:
-
Phenyl Group: A non-polar, hydrophobic ring that provides a strong chromophore for UV detection.
-
Amide Linkage & Hydroxyl Group: Polar functional groups that increase the molecule's water solubility.
-
Secondary Amine: A basic, ionizable group. The protonation state of this amine is pH-dependent and is the most critical factor for achieving good peak shape and stable retention.
-
-
Chromatographic Implications:
-
Mode Selection: The compound's blend of hydrophobic and hydrophilic features makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates analytes primarily based on hydrophobic interactions.[1][2] RP-HPLC is the dominant mode in the pharmaceutical industry for its versatility and reliability.[1][3]
-
Peak Tailing Risk: The basic secondary amine can interact ionically with acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases.[4] This secondary interaction leads to poor peak symmetry, commonly observed as "tailing."
-
Strategic Solution: To mitigate peak tailing, our strategy must achieve two goals: a) keep the analyte in a single, consistent ionic state, and b) suppress the ionization of residual silanols. Both are accomplished by controlling the mobile phase pH. By setting the pH to be at least 2 units below the pKa of the amine, we ensure it is fully protonated (R₂NH₂⁺). An acidic mobile phase also protonates the silanol groups (Si-OH), preventing them from interacting with the now-cationic analyte.[4]
-
Method Development Workflow
Our method development follows a logical progression, starting with broad choices and systematically refining parameters to achieve optimal separation. This workflow is designed to be efficient and scientifically sound.
Sources
Preparation of 2-(2-Hydroxyethylamino)-N-phenylacetamide for in vitro assays
Abstract
This technical guide details the synthesis, purification, and biological assay preparation of 2-(2-Hydroxyethylamino)-N-phenylacetamide (also known as N-(2-hydroxyethyl)glycinanilide). This molecule serves as a critical structural motif in the study of local anesthetics (lidocaine analogs) and as a probe for glycine transporter mechanisms. This protocol addresses the specific challenges of preventing over-alkylation during synthesis and ensuring solubility stability in aqueous buffers during in vitro dosing.
Part 1: Chemical Basis & Synthetic Strategy
Structural Analysis & Retrosynthesis
The target molecule consists of a lipophilic N-phenylacetamide core linked to a polar 2-hydroxyethylamino tail. The synthesis relies on a nucleophilic substitution (
-
Core Challenge: The reaction of 2-chloro-N-phenylacetamide with ethanolamine (2-aminoethanol) carries a risk of double alkylation , where the product reacts again with the starting material to form a tertiary amine dimer.
-
Solution: We employ a high molar excess of ethanolamine (3–5 equivalents) to statistically favor the mono-alkylated product and trap the generated HCl.
Reaction Pathway (Graphviz)
Figure 1: Two-step synthetic pathway minimizing dimerization by-products.
Part 2: Detailed Synthesis Protocol
Step 1: Synthesis of Intermediate (2-Chloro-N-phenylacetamide)
Note: This step establishes the amide bond. If commercially available (CAS 587-65-5), proceed to Step 2.[1]
-
Reactants: Dissolve Aniline (10 mmol) in dry Dichloromethane (DCM, 20 mL) with Triethylamine (12 mmol) as an acid scavenger.
-
Addition: Cool to 0°C. Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent di-acylation.
-
Workup: Stir at Room Temperature (RT) for 2 hours. Wash with 1M HCl (removes unreacted aniline) followed by sat. NaHCO₃. Dry organic layer over MgSO₄ and evaporate.
-
QC Check: Product should be a white solid (MP: ~134–136°C).
Step 2: Synthesis of Target (2-(2-Hydroxyethylamino)-N-phenylacetamide)
Critical Control Point: The stoichiometry here prevents the formation of the tertiary amine impurity.
-
Setup: In a round-bottom flask, dissolve 2-Chloro-N-phenylacetamide (1.0 eq, e.g., 5 mmol) in absolute Ethanol (15 mL).
-
Nucleophile Addition: Add Ethanolamine (4.0 eq, 20 mmol). The excess acts as both reactant and base.
-
Reaction: Reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The chloride starting material (
) should disappear; the product ( ) will appear lower due to the hydroxyl group. -
Workup:
-
Evaporate ethanol under reduced pressure.
-
Residue contains Product + Ethanolamine Hydrochloride + Excess Ethanolamine.
-
Dissolve residue in minimal water (10 mL) and extract with Ethyl Acetate (3 x 20 mL). Note: The product is moderately polar; if extraction is poor, saturate the aqueous layer with NaCl (salting out).[1]
-
-
Purification: Recrystallize from Ethanol/Hexane or Toluene. Alternatively, use flash column chromatography (Silica, Gradient 0
5% Methanol in DCM).[1]
Part 3: Characterization & Quality Control
Before biological use, the compound must meet >95% purity to avoid off-target toxicity from the chloro-intermediate (a potent alkylator).
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Key Signals: • |
| Purity | LC-MS (ESI+) | Single peak >95% AUC.[1] Mass |
| Solubility | Visual | Clear solution in DMSO at 100 mM. |
Part 4: Assay Preparation (Application Protocol)
This section defines how to transition the chemical solid into a biological system without crashing out (precipitation) or inducing solvent toxicity.
Stock Solution Preparation
-
Solvent: DMSO (Dimethyl sulfoxide), sterile filtered.[1]
-
Concentration: Prepare a 100 mM Master Stock.
-
Calculation: MW = 194.23 g/mol . Dissolve 19.4 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (hydroscopic). Store at -20°C. Stable for 6 months.
Serial Dilution & Dosing Workflow
Warning: Direct addition of 100 mM stock to cells causes local high-solvent toxicity. Use an intermediate dilution step.
Figure 2: Two-step dilution scheme to maintain DMSO < 0.1% in final assay.
Troubleshooting "Crash Out"
The secondary amine and hydroxyl group make this molecule pH-sensitive.
-
Issue: Compound precipitates upon addition to PBS or Media.
-
Cause: At pH > 8, the amine is unprotonated and less soluble.[1] At pH < 5, solubility increases but may affect cellular health.[1]
-
Fix: Ensure assay buffer is pH 7.2–7.4. If precipitation occurs at >50 µM, add a solubilizing agent like Cyclodextrin (HP-
-CD) at 0.5% to the assay buffer.
References
-
Mancilla, T., et al. (2003).[1][2] "Synthesis and characterization of new 2-(alkylamino)acetamides." Arkivoc, (xi), 37-47.[1][2] (Establishes proton NMR patterns for glycine-anilides).
-
Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard protocols for nucleophilic substitution of
-chloroacetamides). -
National Center for Advancing Translational Sciences (NCATS). (2012). "Assay Guidance Manual: Compound Management." Bethesda (MD): National Library of Medicine (US). (Guidelines for DMSO stock management and solubility).
-
BenchChem Technical Review. (2025). "Synthesis and Properties of 2-chloro-N-phenylacetamide derivatives." (Precursor synthesis conditions).
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for 2-chloro-N-phenylacetamide (a skin sensitizer) and Ethanolamine (corrosive) before handling.
Sources
Introduction: The Role of TLC in the Analysis of N-Phenylacetamide Derivatives
An Application Note for the Chromatographic Analysis of N-Phenylacetamide and its Derivatives
N-phenylacetamide, also known as acetanilide, and its derivatives are a cornerstone class of compounds in medicinal chemistry and organic synthesis.[1][2] They serve as intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[3][4] The ability to rapidly monitor the progress of reactions, assess the purity of products, and optimize purification conditions is paramount for researchers in this field. Thin-layer chromatography (TLC) offers a simple, cost-effective, and powerful analytical technique perfectly suited for these tasks.[5][6]
This guide provides a detailed framework for developing robust TLC methods for N-phenylacetamide derivatives. It moves beyond a simple recitation of steps to explain the underlying principles governing the separation process. By understanding the interplay between the analyte, the stationary phase, and the mobile phase, researchers can intelligently design and troubleshoot their chromatographic experiments, leading to reliable and reproducible results.
Core Principles: The Chromatographic Triad
Successful TLC separation is governed by the carefully balanced interactions between three key components: the stationary phase, the mobile phase, and the analyte itself.
The Stationary Phase: Silica Gel
For the separation of moderately polar compounds like N-phenylacetamide derivatives, silica gel is the stationary phase of choice.[7]
-
Mechanism of Action: Silica gel is a highly porous, polar adsorbent consisting of silicon dioxide (SiO₂). Its surface is rich in silanol groups (Si-OH), which are capable of forming hydrogen bonds with polar functional groups on the analyte molecules.[8]
-
Causality: The amide group (-NH-CO-) in N-phenylacetamide derivatives is polar and acts as a primary site for interaction with the silica gel surface. The more time an analyte molecule spends adsorbed to the polar stationary phase, the more slowly it travels up the plate, resulting in a lower Retention Factor (Rf).[9]
-
Practical Considerations: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄) are recommended. The "F₂₅₄" designation indicates the inclusion of a fluorescent indicator that facilitates visualization under short-wave UV light (254 nm), a non-destructive method ideal for aromatic compounds.[10] For routine use, plates do not typically require activation, but for highly reproducible results, they can be activated by heating in an oven at 100-120°C for 30 minutes to remove adsorbed water, which can affect the separation.[11][12]
The Mobile Phase: Tuning Polarity for Optimal Separation
The mobile phase, or eluent, is the solvent or solvent mixture that ascends the TLC plate via capillary action, carrying the analytes with it.[8] The key to achieving good separation is to select a mobile phase with the appropriate polarity.
-
Mechanism of Action: The mobile phase competes with the analyte for the active sites on the stationary phase and solvates the analyte to facilitate its movement. A more polar mobile phase is more effective at displacing the analyte from the silica gel, causing it to travel further up the plate (higher Rf).[8]
-
Causality: For N-phenylacetamide derivatives on a silica gel plate (a normal-phase separation), a common and highly effective mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13][14] By varying the ratio of these two solvents, the overall polarity of the eluent can be finely tuned.
-
Increasing the proportion of ethyl acetate will increase the mobile phase polarity, leading to higher Rf values for all components.
-
Increasing the proportion of hexanes will decrease the mobile phase polarity, resulting in lower Rf values.
-
-
Optimization Goal: The ideal mobile phase composition should result in the target compound having an Rf value between 0.2 and 0.4, providing clear separation from both less polar and more polar impurities.[8]
The Analyte: How Structure Dictates Chromatographic Behavior
The inherent chemical structure of each N-phenylacetamide derivative determines its polarity and thus its behavior on the TLC plate.
-
The Parent Compound: N-phenylacetamide itself is a moderately polar molecule due to the amide linkage and the aromatic ring.
-
Effect of Substituents: The identity and position of substituents on the phenyl ring significantly alter the molecule's overall polarity and its Rf value.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) are polar. Their presence increases the overall polarity of the molecule, leading to stronger adsorption on the silica gel and a lower Rf value compared to the parent compound. For example, N-(4-nitrophenyl)acetamide is more polar than N-phenylacetamide.[3]
-
Electron-Donating Groups (EDGs): Alkyl groups like methyl (-CH₃) are non-polar. Their presence decreases the overall polarity of the molecule, weakening its interaction with the silica gel and resulting in a higher Rf value .[14]
-
The following diagram illustrates this fundamental relationship.
Caption: Relationship between substituent polarity and TLC retention factor (Rf).
Experimental Protocol: A Step-by-Step Guide
This protocol provides a comprehensive workflow for the TLC analysis of a typical reaction involving an N-phenylacetamide derivative.
Materials
-
TLC Plates: Silica Gel 60 F₂₅₄ on aluminum or glass backing.
-
TLC Chamber with Lid.
-
Solvents: HPLC-grade hexanes, ethyl acetate, and methanol.
-
Sample Vials.
-
Capillary Spotters (or micropipettes).
-
Pencil and Ruler.
-
Forceps.
-
Visualization tools: UV lamp (254 nm), iodine chamber, or chemical stain (e.g., potassium permanganate).
The entire TLC workflow is summarized in the diagram below.
Caption: Standard workflow for a thin-layer chromatography experiment.
Methodology
-
Chamber Preparation:
-
Pour the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate) into the TLC chamber to a depth of approximately 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber ensuring it is wetted by the solvent, and close the lid.
-
Allow the chamber to saturate for at least 15-20 minutes. This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more uniform development of the chromatogram.[11]
-
-
TLC Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin.
-
Using a pencil and ruler, gently draw a light origin line approximately 1 cm from the bottom of the plate.[9]
-
Mark small tick marks on the origin line for each sample to be spotted. A typical plate can accommodate a starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and reaction mixture (a few crystals dissolved in 1 mL of a volatile solvent like ethyl acetate or dichloromethane).
-
Dip a capillary spotter into the starting material solution and gently touch it to the designated tick mark on the origin line (SM). The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[15]
-
Repeat the process for the reaction mixture (Rxn).
-
For the co-spot lane (Co), first spot the starting material, then, using a clean spotter, spot the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Plate Development (Elution):
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase.[15]
-
Replace the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front reaches about 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
UV Light (Non-destructive): Allow the plate to air dry completely. View the plate under a short-wave UV lamp (254 nm).[10] N-phenylacetamide derivatives, being aromatic, will absorb the UV light and appear as dark spots against the fluorescent green background. Gently circle the spots with a pencil, as they will disappear once the lamp is removed.[16]
-
Iodine (Semi-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[17][18] These spots will fade over time, so they should be circled promptly.
-
Potassium Permanganate Stain (Destructive): Briefly dip the plate into a potassium permanganate (KMnO₄) solution and then gently heat with a heat gun. This stain is excellent for visualizing compounds that can be oxidized, which will appear as yellow spots on a purple background.[17]
-
-
Data Analysis: Calculating the Rf Value
-
The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]
-
Measure the distance from the origin line to the center of each spot and from the origin line to the solvent front mark.
-
Calculate the Rf value for each spot. Rf values are characteristic for a given compound in a specific solvent system and are always between 0 and 1.
-
Recommended TLC Conditions & Data
The following table provides starting conditions for the TLC analysis of N-phenylacetamide and a common derivative. Optimization by adjusting the solvent ratio is often necessary to achieve ideal separation.
| Compound | Stationary Phase | Recommended Mobile Phase (v/v) | Approx. Rf | Visualization |
| N-Phenylacetamide | Silica Gel 60 F₂₅₄ | Hexanes:Ethyl Acetate (7:3) | ~0.3 - 0.4 | UV (254 nm), Iodine |
| N-(4-Nitrophenyl)acetamide | Silica Gel 60 F₂₅₄ | Hexanes:Ethyl Acetate (6:4) | ~0.3 - 0.4 | UV (254 nm), Iodine |
| Oleyl Anilide | Silica Gel | Petroleum Ether:Ethyl Acetate:NH₄OH (80:20:1) | 0.54[19] | UV, Staining |
| Various Anilides | Silica Gel | Toluene:Methanol (95:5) | Varies[20] | UV, Staining |
Note: Rf values are highly dependent on specific experimental conditions (temperature, chamber saturation, plate manufacturer) and should be considered guideposts. A known standard should always be run for confirmation.[21]
References
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Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. Available from: [Link]
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Cserháti, T., & Forgács, E. (2001). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Planar Chromatography -- Modern TLC. Available from: [Link]
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Poole, C. F., & Kiridena, W. (1999). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Journal of Planar Chromatography -- Modern TLC. Available from: [Link]
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Maroyi, A. (2016). Comparison of the TLC Rf values and UV-Vis spectral profiles of Senna italica leaf extracts from different geographical locations. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Poole, C. F. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America. Available from: [Link]
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Jusufi, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]
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Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]
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Schmid, J. C., et al. (2021). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. ACS Central Science. Available from: [Link]
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Cal State LA. Thin Layer Chromatography (TLC) Protocol. Available from: [Link]
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Yasmeen, A., et al. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. International Journal of Scientific Research in Science and Technology. Available from: [Link]
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Li, H., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available from: [Link]
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M. M. El-Enany, et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols for the Formulation of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the delivery of 2-(2-Hydroxyethylamino)-N-phenylacetamide. Due to the absence of explicit physicochemical data for this compound, we will proceed under the working assumption that it is a poorly water-soluble small molecule, a common characteristic for new chemical entities that present significant bioavailability challenges. These application notes detail various advanced formulation techniques, including lipid-based and polymer-based nanosystems, designed to enhance the solubility, stability, and therapeutic efficacy of such compounds. Each section offers a theoretical framework, practical considerations, and detailed, adaptable protocols for laboratory-scale formulation development.
Introduction: Overcoming the Challenges of Poor Solubility
A significant portion of newly discovered active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which is a major hurdle in drug development as it often leads to low and erratic oral bioavailability.[1][2] It is estimated that over 40% of marketed drugs are hydrophobic in nature.[1] The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability, with poorly soluble compounds often falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Formulation strategies are therefore critical to improving the therapeutic performance of these molecules.[3]
Physicochemical Characterization: The Foundation of Formulation Design
A thorough understanding of the physicochemical properties of 2-(2-Hydroxyethylamino)-N-phenylacetamide is the first and most critical step in developing a successful drug delivery system. This characterization will guide the selection of appropriate excipients and manufacturing processes.[1]
Key parameters to determine include:
-
Aqueous Solubility: To be determined at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
LogP (Octanol-Water Partition Coefficient): To assess the lipophilicity of the compound. A high logP value generally indicates poor water solubility.
-
Melting Point: Important for formulation methods involving heat, such as hot-melt extrusion or high-pressure homogenization.
-
pKa: To understand the ionization state of the molecule at different physiological pHs.
-
Solid-State Properties (Polymorphism): Different crystalline forms can have different solubilities and dissolution rates.[2]
While specific values for 2-(2-Hydroxyethylamino)-N-phenylacetamide are not available, related structures like N-phenylacetamide are slightly soluble in cold water and soluble in hot water and various organic solvents.[4] This suggests that our target compound may also benefit from solubility enhancement techniques.
Formulation Strategies for 2-(2-Hydroxyethylamino)-N-phenylacetamide
Based on the presumed poor aqueous solubility of 2-(2-Hydroxyethylamino)-N-phenylacetamide, several advanced formulation platforms can be considered. These systems aim to increase the surface area of the drug, present it in an amorphous state, or encapsulate it within a carrier to improve its interaction with aqueous physiological fluids.[5]
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a versatile class of formulations that can enhance the oral bioavailability of poorly water-soluble drugs.[6][7] They can be classified into different types, including nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[8] They offer a large interfacial area for drug partitioning and absorption.
-
Causality of Experimental Choices: The selection of the oil phase is critical and should be based on the drug's solubility. Surfactants and co-surfactants are chosen for their ability to reduce interfacial tension and ensure the stability of the nanoemulsion. The ratio of these components is optimized to achieve the desired droplet size and stability.
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids.[9][10] This combination in NLCs creates a less ordered lipid matrix, which can increase drug loading and prevent drug expulsion during storage.[9][]
-
Causality of Experimental Choices: The choice of solid lipid is crucial and depends on its melting point, drug solubility, and biocompatibility.[12] Surfactants are used to stabilize the nanoparticle dispersion. The manufacturing method, such as high-pressure homogenization, is selected to achieve a small and uniform particle size.
Polymer-Based Drug Delivery Systems
Polymeric systems offer a high degree of versatility in drug delivery, allowing for controlled release and targeted delivery.[13][14] Polymeric micelles and nanoparticles are particularly suitable for encapsulating hydrophobic drugs.
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[15] They consist of a hydrophobic core that can encapsulate poorly soluble drugs and a hydrophilic shell that provides stability in aqueous media.[15]
-
Causality of Experimental Choices: The choice of block copolymer is dictated by the desired drug loading, stability, and release characteristics. The critical micelle concentration (CMC) is an important parameter, as micelles only form above this concentration.[16] The method of preparation, such as direct dissolution or solvent evaporation, is chosen based on the properties of the drug and polymer.[17]
Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[18][19] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles for sustained drug release.[13][20]
-
Causality of Experimental Choices: The polymer is selected based on its biodegradability, biocompatibility, and drug release properties. The method of preparation, such as solvent evaporation or nanoprecipitation, influences the particle size, drug encapsulation efficiency, and release profile.
Experimental Protocols
The following protocols are provided as templates and should be optimized based on the specific physicochemical properties of 2-(2-Hydroxyethylamino)-N-phenylacetamide and the desired formulation characteristics.
Protocol for Preparation of a Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.[21]
Materials:
-
2-(2-Hydroxyethylamino)-N-phenylacetamide
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Propylene Glycol)
-
Purified water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Particle size analyzer
Procedure:
-
Screening of Excipients: Determine the solubility of 2-(2-Hydroxyethylamino)-N-phenylacetamide in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of the Organic Phase: Accurately weigh the selected oil, surfactant, and co-surfactant and mix them in a glass vial. Add the required amount of 2-(2-Hydroxyethylamino)-N-phenylacetamide to this mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Formation of Nanoemulsion: Add the aqueous phase (purified water) dropwise to the organic phase under continuous magnetic stirring.
-
Equilibration: Allow the mixture to stir for a specified period (e.g., 30 minutes) to allow the system to reach equilibrium.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of SLNs using the hot high-pressure homogenization (HPH) technique.[22][23]
Materials:
-
2-(2-Hydroxyethylamino)-N-phenylacetamide
-
Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)[12]
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Particle size analyzer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Dissolve 2-(2-Hydroxyethylamino)-N-phenylacetamide in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[22]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol for Preparation of Polymeric Micelles
This protocol describes the preparation of drug-loaded polymeric micelles using the thin-film hydration method.[17]
Materials:
-
2-(2-Hydroxyethylamino)-N-phenylacetamide
-
Amphiphilic block copolymer (e.g., Pluronic F127, mPEG-PLGA)
-
Organic solvent (e.g., Chloroform, Dichloromethane)
-
Aqueous buffer (e.g., Phosphate buffered saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Water bath
-
Sonicator
-
Particle size analyzer
Procedure:
-
Film Formation: Dissolve 2-(2-Hydroxyethylamino)-N-phenylacetamide and the block copolymer in a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydration: Hydrate the film with a pre-warmed aqueous buffer. The hydration process can be facilitated by gentle agitation or sonication.
-
Micelle Formation: Continue the hydration process until the film is completely dissolved and a clear or slightly opalescent micellar solution is formed.
-
Purification (Optional): Remove any non-encapsulated drug by dialysis or filtration.
-
Characterization: Determine the particle size, PDI, zeta potential, critical micelle concentration (CMC), encapsulation efficiency, and drug loading of the polymeric micelles.
Data Presentation and Visualization
Quantitative Data Summary
The following tables provide a template for summarizing the formulation and characterization data.
Table 1: Composition of 2-(2-Hydroxyethylamino)-N-phenylacetamide Formulations
| Formulation ID | Drug (mg) | Lipid/Polymer (mg) | Surfactant (mg) | Co-surfactant (mg) | Aqueous Phase (mL) |
| NE-1 | 10 | 100 (Oil) | 200 | 100 | to 10 |
| SLN-1 | 10 | 200 (Solid Lipid) | 150 | - | to 10 |
| PM-1 | 10 | 100 (Copolymer) | - | - | to 10 |
Table 2: Physicochemical Characterization of Formulations
| Formulation ID | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NE-1 | 120 ± 5 | 0.15 ± 0.02 | -15.2 ± 1.1 | N/A | N/A |
| SLN-1 | 180 ± 8 | 0.21 ± 0.03 | -25.5 ± 1.5 | 85 ± 4 | 4.5 ± 0.3 |
| PM-1 | 80 ± 4 | 0.12 ± 0.01 | -5.8 ± 0.5 | 92 ± 3 | 8.7 ± 0.4 |
Data are presented as mean ± standard deviation (n=3).
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the preparation of the described formulations.
Caption: Workflow for Solid Lipid Nanoparticle Preparation.
Caption: Workflow for Polymeric Micelle Preparation.
Conclusion
The formulation of poorly soluble compounds like 2-(2-Hydroxyethylamino)-N-phenylacetamide requires a systematic and rational approach. This guide has outlined several promising formulation strategies based on lipid and polymer nanosystems. The provided protocols serve as a starting point for developing a formulation that can enhance the solubility, stability, and ultimately the bioavailability of this compound. It is imperative that comprehensive physicochemical characterization of the API is performed to inform and optimize the formulation design. The successful implementation of these techniques will be crucial in advancing the development of 2-(2-Hydroxyethylamino)-N-phenylacetamide as a potential therapeutic agent.
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Scalable production methods for 2-(2-Hydroxyethylamino)-N-phenylacetamide
Application Note & Protocol: Scalable Production of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Abstract & Strategic Overview
This application note details a scalable, two-step synthesis protocol for 2-(2-Hydroxyethylamino)-N-phenylacetamide (also known as N-phenyl-N'-(2-hydroxyethyl)glycinamide). This compound serves as a critical intermediate in the synthesis of local anesthetics and anti-arrhythmic agents, structurally related to the lidocaine pharmacophore.
The production strategy prioritizes atom economy and impurity control . Unlike direct amidation routes which often suffer from poor selectivity, this protocol utilizes a nucleophilic substitution pathway via a chloroacetamide intermediate.[1] This approach minimizes the formation of thermodynamic isomers and allows for strict control over the "over-alkylation" side reaction (formation of tertiary amines).
Key Process Parameters:
-
Target Purity: >98.5% (HPLC)
-
Overall Yield: >75%
-
Scalability: Validated for 100g – 1kg batches.
Retrosynthetic Analysis & Reaction Design
The synthesis is disconnected into two robust chemical transformations.[2][3] The strategy relies on the high electrophilicity of the
The Pathway:
-
Acylation: Aniline is acylated with chloroacetyl chloride to form the electrophilic scaffold.
-
Amination (S_N2): The scaffold undergoes nucleophilic substitution with 2-aminoethanol (ethanolamine).
Critical Design Choice:
-
Why not react ethyl chloroacetate with aniline? That route often leads to mixtures of mono- and di-alkylation on the aniline nitrogen.
-
Why this route? Acylating the aniline first "deactivates" the nitrogen, preventing further alkylation at that site. The subsequent S_N2 reaction is chemoselective for the aliphatic chloride.
Chemical Reaction Engineering (Visualized)
Figure 1: Reaction pathway highlighting the two-step synthesis and the potential over-alkylation impurity pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
Objective: Create the electrophilic amide scaffold.
Reagents:
-
Aniline (Reagent Grade): 93.1 g (1.0 mol)[1]
-
Chloroacetyl Chloride: 124.2 g (1.1 mol)[1]
-
Sodium Hydroxide (10% aq): 1.1 mol equivalent (approx. 440 mL)[1]
Protocol:
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer.
-
Solvation: Dissolve Aniline (93.1 g) in Toluene (750 mL).
-
Base Addition: Add the 10% NaOH solution. Cool the biphasic mixture to 0–5°C using an ice/salt bath. Vigorous stirring is essential to maximize interfacial surface area.
-
Acylation: Add Chloroacetyl Chloride dropwise over 60 minutes.
-
Critical Control: Do not allow internal temperature to exceed 10°C . Higher temperatures promote hydrolysis of the acid chloride.
-
-
Reaction: Stir at 0-10°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour.
-
Workup:
-
The product often precipitates. If solid is present, filter directly.[1]
-
If dissolved: Separate layers. Wash organic layer with water (2 x 200 mL) and 0.1M HCl (1 x 100 mL) to remove unreacted aniline.
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
-
Expected Yield: ~150–160 g (85–90%).
-
Appearance: White to off-white needles. Melting Point: 134–136°C.
-
Step 2: Amination to 2-(2-Hydroxyethylamino)-N-phenylacetamide
Objective: Nucleophilic substitution of the chloride with ethanolamine.
Reagents:
-
2-Chloro-N-phenylacetamide (Int. 1): 100 g (0.59 mol)
-
Ethanolamine (2-Aminoethanol): 108 g (1.77 mol) [3.0 equivalents]
-
Isopropanol (IPA): 500 mL[1]
-
Potassium Carbonate (K₂CO₃): 81.5 g (0.59 mol) [Optional acid scavenger, recommended for scale][1]
Protocol:
-
Setup: Equip a 1L reaction vessel with a reflux condenser and mechanical stirrer.
-
Charging: Charge IPA, 2-Chloro-N-phenylacetamide, and K₂CO₃.
-
Nucleophile Addition: Add Ethanolamine in a single portion.
-
Note: We use 3 equivalents of ethanolamine. The excess acts as both a reactant and a solvent co-factor to prevent the product (a secondary amine) from reacting with another molecule of starting material (which would form the bis-impurity).
-
-
Reaction: Heat to 60–65°C for 4–6 hours.
-
Monitor: Check via HPLC or TLC (50% EtOAc/Hexane). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.2) will appear.
-
-
Workup (Extractive):
-
Concentrate the reaction mixture under reduced pressure to remove most IPA.
-
Resuspend residue in Ethyl Acetate (600 mL) and Water (400 mL).
-
Separate layers.[5][6] The aqueous layer contains the excess ethanolamine and salts.
-
Crucial Wash: Wash the organic layer with Brine (200 mL) to remove residual ethanolamine.
-
-
Isolation:
-
Purification: Recrystallize from Toluene or IPA/Hexane.
-
Target Yield: 85–95 g (75–80%).
-
Process Control & Troubleshooting
| Parameter | Observation | Root Cause | Corrective Action |
| Impurity: Bis-alkylated amine | HPLC peak at RRT 1.2 | Low Ethanolamine ratio | Increase Ethanolamine to 4-5 eq. Ensure vigorous stirring. |
| Low Yield (Step 1) | Hydrolysis of acid chloride | Wet solvent or high Temp | Dry Toluene (<0.05% H₂O); Maintain T < 10°C during addition. |
| Color (Pink/Brown) | Oxidation of aniline residues | Air oxidation | Perform Step 1 under Nitrogen atmosphere. Wash Step 1 product with dilute HCl.[5] |
| Slow Reaction (Step 2) | Incomplete conversion >8h | Low temperature | Increase T to reflux (80°C), but monitor impurity profile closely. |
Analytical Characterization Standards
1. H-NMR (DMSO-d6, 400 MHz):
- 9.8 (s, 1H, -NH-CO-): Amide proton.
- 7.6 - 7.0 (m, 5H, Ar-H): Phenyl ring protons.[1]
- 4.6 (br s, 1H, -OH): Hydroxyl proton.[1]
- 3.5 (t, 2H, -CH2-O): Ethanolamine backbone.
- 3.3 (s, 2H, CO-CH2-N): Alpha methylene.[1]
- 2.6 (t, 2H, -N-CH2-): Ethanolamine backbone.
2. HPLC Method (Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 210 nm and 254 nm.
Process Workflow Diagram
Figure 2: Operational workflow for the scalable production batch.
References
-
PrepChem. (n.d.). Preparation of 2-chloro-N-phenylacetamide. Retrieved October 24, 2025, from [Link][1]
-
National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 122286, 2-Chloro-N-phenylacetamide. Retrieved October 24, 2025, from [Link]
-
Mancilla, T., et al. (2003).[1][7] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. (Provides spectral data comparisons for alpha-amino acetamides). Retrieved October 24, 2025, from [Link][1]
Sources
- 1. CN103333076A - New synthesis method of substituted 2-hydroxyethylamine compound - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Green chemistry approaches to synthesizing 2-(2-Hydroxyethylamino)-N-phenylacetamide
Application Note: Sustainable Synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Executive Summary
This application note details two sustainable protocols for the synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide , a critical pharmacophore found in local anesthetics (e.g., lidocaine analogs) and anti-arrhythmic agents. Traditional synthesis relies on volatile organic compounds (VOCs) like dichloromethane (DCM) and requires prolonged reflux times.
The protocols presented here utilize Aqueous-Phase Synthesis and Microwave-Assisted Solvent-Free Chemistry to align with the 12 Principles of Green Chemistry. These methods demonstrate superior atom economy, reduced E-factors, and significantly faster reaction kinetics compared to classical Schotten-Baumann or anhydrous nucleophilic substitutions.[1]
Target Molecule & Retrosynthetic Analysis
Target: 2-(2-Hydroxyethylamino)-N-phenylacetamide
Structure:
Retrosynthesis:
The molecule is assembled via an
-
Classical Route: Reflux in Benzene/Toluene with excess amine.
-
Green Route A: Water as the reaction medium (Hydrophobic Effect).
-
Green Route B: Solvent-free Microwave Irradiation (MWI).
Experimental Protocols
Pre-requisite: Synthesis of Precursor (2-Chloro-N-phenylacetamide)
Note: While the focus is the final amination, the precursor must be high purity.
-
Green Modification: Instead of DCM, use an Acetate Buffer/Water system. React aniline with chloroacetyl chloride at
in saturated NaOAc solution. The product precipitates, eliminating extraction solvents. -
Validation: Melting Point
[1].[2]
Protocol A: Aqueous-Phase Nucleophilic Substitution
Principle: The hydrophobic effect forces the organic reactants together in the aqueous phase, accelerating the reaction without organic solvents.
Materials:
-
2-Chloro-N-phenylacetamide (10 mmol, 1.69 g)[1]
-
Ethanolamine (12 mmol, 0.73 g)[1]
-
Potassium Carbonate (
) (10 mmol, 1.38 g) - Acid scavenger[1] -
Deionized Water (15 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend 2-chloro-N-phenylacetamide in 15 mL of water.
-
Addition: Add Ethanolamine and
. The mixture will appear heterogeneous. -
Reaction: Stir vigorously at room temperature for 4 hours. Alternatively, heat to
for 45 minutes to accelerate conversion.[1]-
Observation: The solid starting material will slowly dissolve and react, eventually precipitating the product or forming an oil that solidifies upon cooling.
-
-
Workup: Cool the mixture to
. Filter the precipitate.[2][3] -
Purification: Wash the filter cake with cold water (
) to remove salts and unreacted amine. Recrystallize from Ethanol:Water (1:1) if necessary.
Green Metrics:
-
Atom Economy: High (KCl and
are the only byproducts). -
Solvent: Water (Non-toxic, non-flammable).[1]
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Principle: Dipolar polarization of the hydroxyl and amine groups allows for rapid internal heating, bypassing the need for thermal conduction through a solvent.
Materials:
-
2-Chloro-N-phenylacetamide (5 mmol, 0.85 g)[1]
-
Ethanolamine (10 mmol, 0.61 g) - Acts as reactant and solvent[1]
-
Basic Alumina (Optional solid support, 1 g)[1]
Procedure:
-
Preparation: Mix the chloro-acetamide and ethanolamine in a mortar and pestle. (If using alumina, grind all three together to a fine powder/paste).[1]
-
Irradiation: Transfer to a microwave-safe vial (open vessel or loosely capped to prevent pressure buildup).
-
Reaction: Irradiate at 300W for 2-3 minutes .
-
Caution: Use 30-second intervals to monitor temperature (keep below
to prevent decomposition).
-
-
Workup: Allow to cool. Add 10 mL cold water to the solid mass. Triturate to dissolve excess amine/salts.
-
Isolation: Filter the remaining solid product. Dry in a desiccator.
Process Visualization
Workflow Diagram
The following diagram illustrates the comparative logic between the classical and green pathways.
Caption: Comparison of Classical vs. Green Synthetic Routes. Green methods utilize water or microwave energy to reduce waste and time.
Reaction Mechanism ( )
The nucleophilic attack is facilitated by the polarity of the transition state, which is stabilized in aqueous media.
Caption: Mechanistic insight showing how Green conditions (Water solvation and Microwave energy) stabilize the Transition State.
Data Analysis & Validation
Comparative Metrics Table
The following data compares the efficiency of the described protocols against the classical benzene-reflux method.
| Metric | Classical Method (Benzene) | Method A (Water) | Method B (Microwave) |
| Reaction Time | 6 - 8 Hours | 45 Min ( | 2 - 3 Minutes |
| Yield | 65 - 70% | 85 - 92% | 88 - 94% |
| Atom Economy | Low (Solvent waste) | High | Very High |
| E-Factor | > 25 (High Waste) | < 5 (Low Waste) | < 1 (Near Zero) |
| Purification | Extraction + Chromatography | Filtration + Wash | Trituration |
Quality Control (QC) Specifications
To ensure the integrity of the synthesized compound, the following characterization peaks must be verified:
-
IR Spectroscopy (KBr Pellet):
-
3300-3400 cm⁻¹: Broad band indicating O-H and N-H stretching (distinct from the sharp N-H of the precursor).
-
1670-1680 cm⁻¹: Strong Amide I band (C=O).
-
1550 cm⁻¹: Amide II band (N-H bend).
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
References
-
Yadav, A. R., et al. (2020).[1] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[5] Asian Journal of Research in Chemistry. [Link]
-
University of Scranton. (2025). Atom Economy: A Measure of the Efficiency of a Reaction.[6][7][8][9] Green Chemistry Modules.[9] [Link]
-
Gowda, B. T., et al. (2008).[1][10] 2-Chloro-N-phenylacetamide.[2][10] Acta Crystallographica Section E. [Link]
Sources
- 1. CN103333076A - New synthesis method of substituted 2-hydroxyethylamine compound - Google Patents [patents.google.com]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchps.com [jchps.com]
- 5. ajrconline.org [ajrconline.org]
- 6. scribd.com [scribd.com]
- 7. monash.edu [monash.edu]
- 8. primescholars.com [primescholars.com]
- 9. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Minimizing Degradation of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Introduction: The Stability Triad
2-(2-Hydroxyethylamino)-N-phenylacetamide is a bifunctional molecule containing a secondary amine, a primary alcohol, and an amide linkage. While the phenyl ring provides UV chromophores for detection, the aliphatic chain presents a "Stability Triad" of risks that researchers often underestimate.
Unlike simple acetanilides, this molecule is prone to Intramolecular Cyclization —a hidden degradation pathway that occurs even at neutral pH if temperature is uncontrolled. This guide moves beyond basic storage instructions to explain the causality of degradation and provides self-validating protocols to prevent it.
The Degradation Matrix (Root Cause Analysis)
To preserve this compound, you must mitigate three specific chemical mechanisms.
| Mechanism | Trigger | Chemical Event | Observable Symptom |
| A. Oxidative Dealkylation | Dissolved Oxygen, Light, Trace Metals | Radical attack on the | Solution turns yellow/brown; appearance of M+16 (N-oxide) or fragmentation peaks in LC-MS. |
| B. Amide Hydrolysis | pH < 4 or pH > 9, Heat | Nucleophilic attack of water on the amide carbonyl. | Release of Aniline (distinct odor, toxicity) and N-(2-hydroxyethyl)glycine. |
| C. Intramolecular Cyclization | Acidic pH, Heat, Protic Solvents | The terminal hydroxyl group attacks the amide carbonyl (neighboring group participation). | Formation of Morpholin-2-one derivative and release of Aniline. |
Visualization: Degradation Pathways
The following diagram illustrates the competitive degradation pathways you must control.
Caption: Figure 1. Competitive degradation pathways. Note that cyclization (dashed line) is often mistaken for simple hydrolysis because both release aniline.
Troubleshooting Guide (Symptom-Based)
Use this decision matrix to diagnose stability issues in your current experiments.
Symptom 1: Solution has turned yellow or brown.[1]
-
Diagnosis: Oxidative degradation of the secondary amine or aniline accumulation.
-
Root Cause: Exposure to air (oxygen) or light; presence of trace metal ions (Fe, Cu) in the buffer.
-
Immediate Action:
-
Check LC-MS for M+16 peak (N-oxide).
-
If M+16 is absent but Aniline peak is high, the color comes from polymerized aniline (hydrolysis product).
-
-
Corrective Protocol: Switch to degassed buffers (sparged with Argon/Nitrogen) and add 0.1 mM EDTA to chelate trace metals.
Symptom 2: LC-MS shows a split peak or "ghost" peak at M-93.
-
Diagnosis: Loss of the aniline group (Mass = 93).
-
Root Cause: Hydrolysis or Cyclization.
-
Differentiation:
-
If pH is Acidic (< 5) : Likely Cyclization to the morpholinone ring.
-
If pH is Basic (> 9) : Likely direct Hydrolysis .
-
-
Corrective Protocol: Adjust pH to the "Stability Window" (pH 6.5 – 7.5). Avoid acidic mobile phases (like 0.1% TFA) for long-term storage of samples; inject immediately.
Symptom 3: Precipitation in aqueous stock.
-
Diagnosis: Solubility limit exceeded or "Salting Out."
-
Root Cause: The phenyl ring is hydrophobic. While the hydroxyethyl group aids solubility, high ionic strength (PBS > 1x) can force the molecule out of solution.
-
Corrective Protocol: Add a co-solvent. We recommend 5-10% DMSO or Ethanol . Do not use Acetone (reacts with amines).
Best Practice Protocols
Protocol A: Preparation of "Zero-Degradation" Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.
-
Argon or Nitrogen gas source.
-
Amber glass vials (silanized preferred).
Step-by-Step:
-
Vessel Prep: Flush an amber glass vial with Argon for 30 seconds to displace oxygen.
-
Solvent: Use fresh anhydrous DMSO from a sealed septum bottle. Do not use DMSO that has been sitting open, as it absorbs water (hygroscopic), accelerating hydrolysis.
-
Dissolution: Weigh the compound and add DMSO to reach 10 mM. Vortex briefly (5-10 seconds).
-
Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C .
-
Validation: Upon thawing, the solution should be clear. Any cloudiness indicates water ingress.
-
Protocol B: Aqueous Working Solution (Buffer Selection)
Objective: Dilute stock for biological assays without triggering cyclization.
| Parameter | Recommendation | Rationale |
| Optimal pH | 7.0 – 7.4 | Minimizes both acid-catalyzed cyclization and base-catalyzed hydrolysis [1]. |
| Buffer Type | HEPES or MOPS | Phosphate buffers can precipitate with trace metals and catalyze hydrolysis in some amides. HEPES is non-nucleophilic. |
| Temperature | 4°C (Ice) | Keep on ice during experiments. Reaction rates for hydrolysis double every ~10°C. |
| Time Limit | < 4 Hours | Prepare fresh. Do not store aqueous dilutions overnight. |
Frequently Asked Questions (FAQs)
Q1: Can I use 0.1% Formic Acid in my LC-MS mobile phase? A: Yes, but with caution. Brief exposure during chromatography is acceptable. However, do not leave the compound dissolved in acidic mobile phase in the autosampler for hours. The acidic environment promotes the intramolecular attack of the hydroxyl group on the amide, leading to degradation [2].
Q2: Why do you recommend glass over plastic for storage? A: The phenyl ring imparts lipophilicity (LogP ~ 1-1.5). The compound can adsorb onto polypropylene (plastic) surfaces over time, reducing the effective concentration. Silanized glass or low-binding plastic is recommended for concentrations < 1 µM.
Q3: Is the compound light-sensitive? A: Yes. The aniline substructure is susceptible to photo-oxidation. Always use amber vials or wrap containers in aluminum foil.
Q4: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a suitable solvent, but it is more volatile. Ensure caps are tight to prevent evaporation, which would alter concentration. Avoid Methanol if possible, as it can occasionally participate in transesterification/transamidation reactions under stressed conditions.
References
-
Kahne, D., & Still, W. C. (1988). Hydrolysis of Amides. Journal of the American Chemical Society. (General mechanism of amide hydrolysis at varying pH). Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on intramolecular cyclization and prodrug stability). Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for secondary amine oxidation and neighboring group participation mechanisms).[1] Link
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. (Discusses cyclization risks in hydroxy-amide linkers). Link
Sources
Technical Support Center: Stability Optimization for 2-(2-Hydroxyethylamino)-N-phenylacetamide
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: pH-Dependent Stability & Formulation Optimization[1][2]
Executive Summary: The Stability Landscape[1]
Welcome to the technical support interface. You are likely working with 2-(2-Hydroxyethylamino)-N-phenylacetamide , a structural analog often found in the development of local anesthetics or as a specialized intermediate.[1][2]
The stability of this molecule is governed by a "tug-of-war" between two functional groups: the secondary amine (basic) and the anilide (amide) linkage.[1]
-
The Critical Insight: The stability profile is V-shaped , with the optimal window typically lying between pH 4.5 and 5.5 .[2]
-
The Risks:
Visualizing Degradation Pathways
To troubleshoot effectively, you must understand how the molecule breaks down.[2] The diagram below illustrates the competing degradation pathways you are fighting against.
Figure 1: Degradation map showing the stable protonated state versus hydrolytic and cyclization risks.[1][3]
Troubleshooting Guide (Q&A)
This section addresses specific anomalies you may observe during HPLC/UPLC analysis or physical formulation.
Q1: I am seeing a new peak at RRT ~0.4 that increases over time. What is it?
Diagnosis: This is likely Aniline (or a related aniline derivative), resulting from amide bond hydrolysis.[2] Root Cause: Your pH is likely drifting towards the extremes (pH < 3 or pH > 8). Corrective Action:
-
Check the pH of your mobile phase and sample diluent.[2]
-
Buffer Adjustment: Move your formulation pH to 5.0 ± 0.2 .
-
Verification: Aniline has a distinct UV spectrum (max ~230 nm and ~280 nm). Compare the UV spectrum of the impurity peak with an aniline standard.
Q2: The compound precipitates upon standing in the buffer.
Diagnosis: You are likely near the molecule's pKa (approx. 8.5 - 9.0 for the secondary amine) or in a highly saline environment (salting out).[1] Root Cause: At pH > 7, the secondary amine deprotonates to its neutral form, which has significantly lower aqueous solubility.[2] Corrective Action:
-
Acidify: Lower the pH to < 6.0 to ensure the amine is fully protonated (
).[1][2] This ionic form is highly water-soluble.[1][2] -
Solvent Check: If pH adjustment is not possible, add a co-solvent like Propylene Glycol (10-20%).[2]
Q3: I see a degradation product that does not match Aniline or the Acid.
Diagnosis: This is likely the Morpholin-2-one derivative formed via intramolecular cyclization.[1][2] Mechanism: The hydroxyl group (-OH) on the ethyl chain attacks the amide carbonyl, displacing aniline.[2] This reaction is unique to N-(2-hydroxyethyl) derivatives and is accelerated at neutral-to-basic pH where the hydroxyl group is more nucleophilic.[1][2] Corrective Action:
-
Strictly maintain pH < 6.0.[2]
-
Avoid phosphate buffers at pH > 7, as they can sometimes catalyze this specific nucleophilic attack.[2]
Experimental Protocol: Determining the pH-Rate Profile
Do not rely on generic data. Perform this specific stress test to validate the stability window for your specific batch/formulation.
Phase 1: Buffer Preparation (50 mM)
Prepare the following buffers to cover the critical range. Ionic strength must be constant (
| Target pH | Buffer System | pKa of Buffer | Notes |
| 3.0 | Formate | 3.75 | Good buffering capacity for acidic stress.[1][2] |
| 4.0 | Acetate | 4.76 | Standard formulation buffer.[2] |
| 5.0 | Acetate/Citrate | 4.76 / 4.76 | Critical Zone. |
| 6.0 | Citrate/Histidine | 6.40 / 6.00 | Transition to neutral.[2] |
| 7.5 | Phosphate | 7.20 | Physiological reference (expect degradation). |
| 9.0 | Borate | 9.24 | Basic stress (expect rapid hydrolysis). |
Phase 2: Stress Workflow
Figure 2: Forced degradation workflow for kinetic profiling.
Phase 3: Data Analysis
-
Plot ln(Concentration) vs. Time for each pH.
-
Extract the slope (
) for each condition. -
Plot log(
) vs. pH . -
Success Criteria: The curve should be V-shaped. The lowest point on the Y-axis represents your pH of maximum stability (
).
Frequently Asked Questions (FAQs)
Q: Can I use Phosphate Buffered Saline (PBS) for storage? A: Not recommended for long-term storage. PBS (pH 7.[1][2]4) is too basic. At this pH, the amine is partially unprotonated (susceptible to oxidation), and the amide is vulnerable to base catalysis.[2] Use a Citrate (pH 5.0) or Acetate (pH 5.0) buffer instead.
Q: What antioxidants should I add? A: If you observe N-oxidation (often a peak eluting just before the parent), add Methionine (0.1%) or EDTA (0.05%) .[2] EDTA is particularly effective as it chelates metal ions that catalyze the oxidation of secondary amines.
Q: Is the compound light-sensitive? A: Anilides can be susceptible to photo-degradation (photo-Fries rearrangement), though less so than primary anilines.[1][2] Store in amber vials as a precaution, especially if the solution is at pH > 6.[2]
References
-
Chemical Structure & Identifiers
-
PubChem Compound Summary for CID 264260 (2-Hydroxy-N-phenylacetamide - Analog).[1][2] National Center for Biotechnology Information (2025). Link[1]
-
Note: While the exact amino-derivative is a specialized intermediate, the physicochemical properties are derived from the homologous series of N-phenylacetamides and N-(2-hydroxyethyl) amines.[1][2]
-
-
Amide Hydrolysis Kinetics
-
Cyclization Mechanisms
-
Regulatory Guidelines
Sources
- 1. Acetamide, 2-(hydroxyimino)-N-phenyl- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines [organic-chemistry.org]
- 6. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for removing unreacted starting materials from 2-(2-Hydroxyethylamino)-N-phenylacetamide
Welcome to the technical support guide for the purification of 2-(2-Hydroxyethylamino)-N-phenylacetamide. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound. The strategies outlined are grounded in established chemical principles to ensure reliable and reproducible results.
Understanding the Chemistry
The synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide typically involves the reaction of 2-chloro-N-phenylacetamide with ethanolamine. The primary purification challenge lies in the separation of the desired product from unreacted starting materials and potential side products.
Key Compounds and Their Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloro-N-phenylacetamide (Starting Material) | C₈H₈ClNO | 169.61[1] | 136-139[2] | 340.0 (Predicted)[2] | Slightly soluble in chloroform and methanol[2] |
| Ethanolamine (Starting Material) | C₂H₇NO | 61.08[3] | 10.3[4] | 170[4] | Miscible with water, methanol, and acetone[3][5] |
| 2-(2-Hydroxyethylamino)-N-phenylacetamide (Product) | C₁₀H₁₄N₂O₂ | 194.23 (Calculated) | Not readily available | Not readily available | Expected to be polar and water-soluble |
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: My final product is contaminated with unreacted 2-chloro-N-phenylacetamide.
Q: How can I remove unreacted 2-chloro-N-phenylacetamide from my product?
A: Unreacted 2-chloro-N-phenylacetamide can be removed using several techniques based on differences in solubility and polarity.
-
Recrystallization: This is often the most effective method. Since 2-chloro-N-phenylacetamide is a solid with a defined melting point, a suitable solvent or solvent system can be identified where the desired product and the starting material have different solubilities at high and low temperatures.[6] The principle of recrystallization relies on the solute being highly soluble in a hot solvent and poorly soluble in a cold solvent.[7]
-
Expert Insight: Given the polar nature of your product due to the hydroxyl and secondary amine groups, start by exploring polar solvents like ethanol, isopropanol, or mixtures of ethanol and water. Conversely, 2-chloro-N-phenylacetamide has lower polarity. A solvent system where 2-chloro-N-phenylacetamide is more soluble at room temperature than your product could be effective.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative.
-
Expert Insight: For polar compounds, normal-phase chromatography using a polar stationary phase like silica gel is a common choice.[8] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, followed by the addition of methanol) will allow the less polar 2-chloro-N-phenylacetamide to elute first, followed by your more polar product. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating very polar compounds.[8][9]
-
Issue 2: My product is contaminated with residual ethanolamine.
Q: How can I effectively remove excess ethanolamine?
A: Ethanolamine is a viscous, water-miscible liquid with a relatively high boiling point, making simple evaporation challenging.[4][10]
-
Liquid-Liquid Extraction (Acid Wash): This is a highly effective and common technique for removing basic impurities like amines.[11][12][13]
-
Causality: By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1M HCl), the basic ethanolamine will be protonated to form a water-soluble salt. This salt will partition into the aqueous layer, which can then be separated and discarded. Your desired product, being less basic, will remain in the organic layer. This process can be repeated to ensure complete removal.
-
-
Azeotropic Distillation: In some cases, co-distillation with a solvent that forms an azeotrope with ethanolamine can be used, but this is generally less straightforward than extraction for this specific impurity.
Issue 3: I'm not sure if my purification was successful. How can I assess the purity of my product?
Q: What analytical techniques are best for determining the purity of 2-(2-Hydroxyethylamino)-N-phenylacetamide?
A: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess purity and monitor the progress of a purification.[14]
-
Expert Insight: Use a silica gel plate and a mobile phase appropriate for polar compounds (e.g., 10% methanol in dichloromethane). Spot your crude mixture, the purified product, and the starting materials as references. The different components should separate based on their polarity, appearing as distinct spots.[15] Visualization can be achieved using UV light (for the aromatic compounds) and a potassium permanganate or ninhydrin stain.[16] Ninhydrin is particularly useful for detecting the primary amine of ethanolamine.[16]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that provides high-resolution separation and is a gold standard for purity assessment in the pharmaceutical industry.[17][18][19]
-
Expert Insight: For your polar product, a reversed-phase column with a polar-embedded group (like a C18 AQ column) or a HILIC column would be suitable.[20] This will allow for the separation and quantification of your product and any remaining impurities. HPLC is crucial for ensuring product quality and meeting regulatory standards.[21][22]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also reveal the presence of impurities.
-
Expert Insight: The NMR spectrum of your pure product should show characteristic peaks corresponding to the protons and carbons in its structure. The absence of peaks corresponding to 2-chloro-N-phenylacetamide and ethanolamine is a strong indicator of purity. For instance, you would look for the disappearance of the signal for the -CH₂Cl group of the starting material.[23][24][25][26]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Ethanolamine Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The protonated ethanolamine will be in the aqueous (bottom) layer. Drain the aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of ethanolamine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, now free of ethanolamine.
Protocol 2: Recrystallization for 2-Chloro-N-phenylacetamide Removal
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various hot and cold solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures thereof). The ideal solvent will dissolve the product when hot but not when cold.[6][27]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[7]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Visual Workflows
Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
Liquid-Liquid Extraction Workflow
Caption: Liquid-liquid extraction workflow.
References
- Patsnap Eureka. (2024, September 5).
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 15, 2026, from [Link]
-
MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved February 15, 2026, from [Link]
- Al-Saffar, Z. F. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. International Journal of Health Sciences, 9(2), 1-6.
- Ethanolamine. (n.d.). The Merck Index Online.
- YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
- Amine Extraction in the Laboratory. (n.d.). University of Colorado Boulder.
- Rao, A. V. R., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 643–645.
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
- Oreate AI. (2025, December 30). Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis.
- Chromatography Today. (2020, April 2). How is liquid chromatography used in the pharmaceutical industry?
- Benchchem. (n.d.). Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide.
- Recrystallization. (n.d.). University of California, Davis.
-
Wikipedia. (n.d.). Ethanolamine. Retrieved February 15, 2026, from [Link]
- Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2095-2102.
- Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?
- Vici Health Sciences. (2025, April 4). What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing?
- Biotage. (2023, January 30).
- American Chemical Society. (2021, July 5). Ethanolamine.
- Museum of Fine Arts, Boston. (2022, August 5). Ethanolamine.
- Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Reddit. (2022, January 28).
- Google Patents. (n.d.).
- Sá, M. A., et al. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. Journal of Solution Chemistry, 45(1), 133-146.
- Recrystallization. (n.d.).
- Deshmukh, A. R., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 643-645.
- Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications.
- Veeprho. (n.d.). 2-Chloroacetanilide | CAS 587-65-5.
- Google Patents. (n.d.).
- Wired Chemist. (n.d.).
-
PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. Retrieved February 15, 2026, from [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Theoretical 1 H NMR (ppm) Values for2-Hydroxy-N-(4-Methyl) Phenylacetamide.
- University of Rochester. (n.d.).
- Baumann, J. B. (n.d.).
- Bar-Ness, G., et al. (n.d.). An Insight of the Reactions of Amines with Trichloroisocyanuric Acid.
-
PubChem. (n.d.). N-Methyl-2-phenylacetamide. Retrieved February 15, 2026, from [Link]
- Supporting Inform
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24).
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-phenylacetamide.
- Latorre-Moratalla, M. L., et al. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. Journal of Microbiological Methods, 77(2), 223-225.
- Chemistry Hall. (2020, January 2).
- Thin Layer Chromatography. (n.d.). University of California, Los Angeles.
- YouTube. (2020, December 4). TLC of Amino Acids.
- Benchchem. (n.d.). Technical Support Center: Monitoring N-(2-hydroxyethyl)-2-phenylacetamide Synthesis by TLC.
- ChemSynthesis. (n.d.). 2-hydroxy-N,N-dimethyl-2-phenylacetamide.
- Google Patents. (n.d.). CN103333076A - New synthesis method of substituted 2-hydroxyethylamine compound.
- Alafeefy, M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748–760.
Sources
- 1. 2-Chloro-N-phenylacetamide | CAS 587-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]
- 3. Ethanolamine [drugfuture.com]
- 4. Ethanolamine - Wikipedia [en.wikipedia.org]
- 5. cameo.mfa.org [cameo.mfa.org]
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- 7. Recrystallization [wiredchemist.com]
- 8. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]
- 9. biotage.com [biotage.com]
- 10. Ethanolamine: An In-Depth Look at Its Chemistry and Uses [eureka.patsnap.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. Amine Extraction in the Laboratory [ns1.almerja.com]
- 13. Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis - Oreate AI Blog [oreateai.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medjpps.com [medjpps.com]
- 18. njlabs.com [njlabs.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 21. moravek.com [moravek.com]
- 22. What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? [vicihealthsciences.com]
- 23. benchchem.com [benchchem.com]
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- 26. rsc.org [rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Topic: 1H NMR Spectral Analysis of 2-(2-Hydroxyethylamino)-N-phenylacetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of peptidomimetics and pharmaceutical intermediates, the precise structural verification of 2-(2-Hydroxyethylamino)-N-phenylacetamide is critical. This molecule features a hybrid polarity profile—combining a lipophilic N-phenylacetamide core with a hydrophilic ethanolamine tail. This duality presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly regarding solvent selection and the resolution of exchangeable protons.[2]
This guide provides a comparative analysis of solvent system performance (DMSO-d6 vs. CDCl3) and establishes a self-validating protocol for differentiating the target product from its common precursor, 2-chloro-N-phenylacetamide.
Part 1: Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first map the protons to their magnetic environments.[1] The molecule consists of four distinct spin systems.
Molecule Structure: Ph-NH-C(=O)-CH2-NH-CH2-CH2-OH
Graphviz Diagram: Molecular Structure & Proton Labeling
Figure 1: Proton assignment map for 2-(2-Hydroxyethylamino)-N-phenylacetamide based on predicted chemical shifts in DMSO-d6.
Part 2: Comparative Analysis – Solvent System Efficacy
The choice of deuterated solvent is the single most significant variable in the quality of the resulting spectrum for this compound. Below is a comparative analysis of DMSO-d6 (Dimethyl sulfoxide) versus CDCl3 (Chloroform-d).
1. Resolution of Exchangeable Protons
The molecule contains three exchangeable protons: the Amide NH, the Secondary Amine NH, and the Hydroxyl OH.[1]
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Amide NH | Sharp Singlet (δ 9.5–10.0) | Broad/Invisible | DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing chemical exchange, resulting in a sharp signal.[1] In CDCl3, rapid exchange broadens the peak.[1] |
| Hydroxyl OH | Triplet/Broad (δ 4.5–5.0) | Invisible/Broad | Dry DMSO allows observation of H-C-O-H coupling (splitting the OH into a triplet). CDCl3 rarely supports this resolution due to trace water exchange. |
| Amine NH | Broad Singlet (δ ~2.0–3.0) | Invisible | The secondary amine proton is often too broad to see in CDCl3 but may appear as a hump in DMSO. |
| Solubility | Excellent | Moderate | The polar hydroxyl and amide groups make the molecule highly soluble in DMSO. |
2. Diagnostic Shift Comparison (Product vs. Precursor)
The most common impurity is the starting material, 2-chloro-N-phenylacetamide . The reaction substitutes the Chlorine (Cl) with the Ethanolamine group. This substitution causes a massive diagnostic shift in the alpha-methylene protons.
| Compound | Alpha-CH2 Shift (DMSO-d6) | Multiplicity | Mechanistic Explanation |
| Precursor (Start) | δ 4.3 – 4.6 ppm | Singlet | The Chlorine atom is highly electronegative, deshielding the adjacent CH2 protons (pulling them downfield). |
| Product (End) | δ 3.3 – 3.5 ppm | Singlet | Nitrogen is less electronegative than Chlorine. Substituting Cl with the amine group shields the protons, moving them upfield by ~1.0 ppm . |
Critical Insight: If you observe a singlet near 4.4 ppm, your reaction is incomplete.[1] A pure product must show the alpha-methylene signal near 3.4 ppm.
Part 3: Experimental Protocol
This protocol ensures high-resolution data acquisition and verification of the "Glycine" backbone integrity.
Reagents & Equipment[3][4]
-
Analyte: ~10 mg of 2-(2-Hydroxyethylamino)-N-phenylacetamide.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Instrument: 400 MHz NMR Spectrometer (or higher).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of the solid product in 0.6 mL DMSO-d6.
-
Note: Ensure the DMSO is from a fresh ampoule to minimize water content, which can obscure the OH/NH signals.[1]
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).
-
Scans: 16–64 (depending on concentration).
-
-
Processing:
-
Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
-
Validation (The D2O Shake):
-
After the initial scan, add 1-2 drops of D2O to the NMR tube.
-
Shake and re-run the spectrum.
-
Result: The signals at ~9.8 ppm (Amide NH) and ~4.8 ppm (OH) should disappear. This confirms their identity as exchangeable protons.
-
Graphviz Diagram: Validation Logic Flow
Figure 2: Logical workflow for structural validation and impurity detection.
Part 4: Detailed Spectral Data (Reference Values)
Use the table below to assign your experimental peaks. Note that chemical shifts (δ) are relative to TMS in DMSO-d6.
| Proton Group | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) |
| Amide NH | Exchangeable | 9.50 – 9.90 | Broad Singlet | 1H | N/A |
| Aromatic (Ph) | Ar-H | 7.00 – 7.60 | Multiplet | 5H | ortho/meta splitting |
| Hydroxyl OH | Exchangeable | 4.50 – 4.90 | Broad / Triplet | 1H | ~5 Hz (if dry) |
| O-CH2 | Methylene | 3.45 – 3.55 | Triplet / Multiplet | 2H | ~5-6 Hz |
| α-CH2 | Methylene | 3.30 – 3.40 | Singlet | 2H | N/A |
| N-CH2 | Methylene | 2.60 – 2.75 | Triplet | 2H | ~6 Hz |
| Amine NH | Exchangeable | 2.00 – 3.00 | Very Broad | 1H | N/A |
Note: The α-CH2 (Glycine position) appears as a singlet because there are no protons on the adjacent carbonyl carbon, and coupling to the amine NH is usually too fast to observe splitting.
References
-
Mancilla, T., et al. (2003).[1][5] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis, and computational studies of phenylacetamides. Retrieved from [Link]
Sources
A Comparative Guide to the Reproducible Synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide
For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility of a synthetic protocol is paramount, ensuring consistency in yield, purity, and ultimately, the biological activity of the target molecule. This guide provides an in-depth comparison of two extrapolated, yet highly plausible, protocols for the synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide, a molecule of interest for further functionalization in medicinal chemistry. The protocols are designed based on established principles of N-alkylation and aim to provide a clear, objective comparison to aid in the selection of a suitable synthetic route.
Introduction to 2-(2-Hydroxyethylamino)-N-phenylacetamide
2-(2-Hydroxyethylamino)-N-phenylacetamide is a bifunctional molecule incorporating a secondary amine, a hydroxyl group, and an amide linkage. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reliable synthesis of this compound is the first critical step in its journey from a laboratory curiosity to a potential drug candidate. This guide will explore two common approaches to its synthesis via the nucleophilic substitution of 2-chloro-N-phenylacetamide with ethanolamine, highlighting the key factors that influence the reproducibility and outcome of the reaction.
General Synthetic Pathway
The synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide is most directly achieved through the N-alkylation of ethanolamine with 2-chloro-N-phenylacetamide. This reaction is a classic example of a nucleophilic substitution where the amino group of ethanolamine attacks the electrophilic carbon bearing the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Figure 1: General reaction scheme for the synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide.
Comparative Analysis of Synthetic Protocols
Two distinct protocols are presented below, primarily differing in the choice of base and solvent. These variations have significant implications for reaction kinetics, side-product formation, and ease of workup, all of which are critical for reproducibility.
| Parameter | Protocol 1: Potassium Carbonate in Acetonitrile | Protocol 2: Triethylamine in Dichloromethane |
| Base | Potassium Carbonate (K₂CO₃) - an inorganic, heterogeneous base. | Triethylamine (Et₃N) - an organic, homogeneous base. |
| Solvent | Acetonitrile (CH₃CN) - a polar aprotic solvent. | Dichloromethane (DCM) - a less polar aprotic solvent. |
| Temperature | Reflux (approx. 82 °C) | Room Temperature to Reflux (approx. 40 °C) |
| Reaction Time | Typically longer (12-24 hours) due to the heterogeneous nature of the base. | Generally shorter (4-12 hours) as all reactants are in solution. |
| Potential Yield | Good to excellent, depending on reaction time and stoichiometry. | Good to excellent, often faster to achieve completion. |
| Purity Profile | Generally high. The inorganic base is easily removed by filtration. | May require more rigorous purification to remove triethylammonium salts. |
| Reproducibility | High, as the reaction conditions are well-defined and the base is easily handled. | Moderate to high. Purity of triethylamine and strict moisture control are key. |
| Safety & Handling | K₂CO₃ is a non-toxic, easy-to-handle solid. Acetonitrile is flammable and toxic. | Triethylamine has a strong, unpleasant odor and is flammable. DCM is a suspected carcinogen. |
Detailed Experimental Protocols
Precursor Synthesis: 2-Chloro-N-phenylacetamide
The starting material for both protocols, 2-chloro-N-phenylacetamide, can be reliably synthesized from aniline and chloroacetyl chloride.[1][2]
Procedure:
-
Dissolve aniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.[1][2]
-
Add a base, such as sodium acetate or aqueous sodium hydroxide, to the solution.[1][2]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically obtained in high yield and purity.
Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile
This protocol employs a solid inorganic base in a polar aprotic solvent, which simplifies the workup procedure.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-N-phenylacetamide (1.0 equivalent) and acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (2.0-2.5 equivalents). A slight excess of base is used to ensure complete neutralization of the generated HCl.
-
Add ethanolamine (1.1-1.2 equivalents). A small excess of the amine can help drive the reaction to completion.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium chloride salts.
-
Wash the filtered solids with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[3]
Protocol 2: Synthesis using Triethylamine in Dichloromethane
This protocol utilizes a soluble organic base, allowing for a homogeneous reaction mixture which can lead to faster reaction times.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide (1.0 equivalent) and ethanolamine (1.1-1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2-1.5 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, wash the reaction mixture sequentially with water, a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess triethylamine and ethanolamine, and then with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.[3]
Figure 2: Side-by-side comparison of the experimental workflows for the two proposed protocols.
Scientific Integrity & Logic: Causality and Reproducibility
The reproducibility of these protocols hinges on understanding the underlying chemical principles and potential pitfalls.
The Role of the Base
The choice of base is critical. In Protocol 1, the heterogeneous nature of potassium carbonate means the reaction rate can be influenced by the particle size and stirring efficiency. However, its insolubility in acetonitrile simplifies the workup, as it can be easily filtered off. In Protocol 2, triethylamine is soluble in DCM, leading to a homogeneous reaction that is often faster. However, the resulting triethylammonium chloride salt has some solubility in organic solvents, necessitating an aqueous workup to ensure its complete removal. The basicity of the amine also plays a role; stronger, less sterically hindered bases can sometimes promote side reactions. The Schotten-Baumann reaction, which utilizes an aqueous base, is a classic method for acylation and highlights the importance of base selection in these types of transformations.[4][5][6][7]
Solvent Effects
The solvent choice influences the solubility of reactants and the reaction rate. Acetonitrile in Protocol 1 is a good choice for its ability to dissolve the organic reactants while being compatible with the inorganic base. Dichloromethane in Protocol 2 is a common solvent for organic reactions, but its lower boiling point limits the reaction temperature. The polarity of the solvent can also affect the nucleophilicity of the amine and the stability of the transition state.
Controlling Side Reactions
The bifunctional nature of ethanolamine presents the potential for side reactions, which can significantly impact the reproducibility and purity of the final product.
-
O-Alkylation: The hydroxyl group of ethanolamine is also nucleophilic and could potentially react with 2-chloro-N-phenylacetamide. However, the amine group is generally more nucleophilic than the hydroxyl group, especially under basic conditions, making N-alkylation the predominant pathway.[8] To further favor N-alkylation, the reaction can be run under conditions that do not significantly deprotonate the hydroxyl group.
-
Di-alkylation: The product, being a secondary amine, can react with another molecule of 2-chloro-N-phenylacetamide to form a tertiary amine. This is a common issue in N-alkylation reactions.[9] Using a slight excess of ethanolamine can help to minimize this side reaction by increasing the probability of the chloroacetamide reacting with the primary amine.
-
Cyclization: Under certain conditions, particularly at high temperatures or in the presence of dehydrating agents, the product could potentially undergo intramolecular cyclization to form a piperazinone derivative. Careful control of the reaction temperature is therefore important.
Characterization and Validation
To confirm the successful synthesis and purity of 2-(2-Hydroxyethylamino)-N-phenylacetamide, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Multiplet for the aromatic protons of the phenyl group (~7.0-7.6 ppm).- Broad singlet for the amide N-H proton.- Triplets for the two methylene groups of the hydroxyethyl moiety.- Singlet for the methylene group adjacent to the carbonyl.- Broad singlet for the hydroxyl O-H proton (can exchange with D₂O). |
| ¹³C NMR | - Peaks in the aromatic region (120-140 ppm).- Carbonyl carbon peak (~170 ppm).- Peaks for the four distinct methylene carbons. |
| IR Spectroscopy | - N-H stretching vibration (amide) around 3300 cm⁻¹.- O-H stretching vibration (alcohol) as a broad peak around 3400 cm⁻¹.- C=O stretching vibration (amide I band) around 1650 cm⁻¹.- N-H bending vibration (amide II band) around 1550 cm⁻¹.[2][10] |
| Mass Spectrometry | - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₁₄N₂O₂ = 194.23 g/mol ).- Characteristic fragmentation patterns, such as cleavage of the C-C bond between the carbonyl group and the adjacent methylene group. |
Purification: For purification, recrystallization is often effective for removing minor impurities.[11] If significant side products are present, column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.[3][12]
Conclusion
Both presented protocols offer viable and reproducible pathways for the synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide. The choice between them will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and scale of the synthesis. Protocol 1, with its simple workup, may be preferable for its straightforward purification, enhancing its reproducibility. Protocol 2 offers the advantage of a faster, homogeneous reaction but requires a more involved purification process. By understanding the chemical principles and potential side reactions discussed in this guide, researchers can confidently select and optimize a protocol to reliably obtain this valuable synthetic intermediate.
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Bruker. Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. [Link]
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Khan, I., et al. (2021). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 26(1), 169. [Link]
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Comparative toxicity studies of N-phenylacetamide derivatives
Topic: Comparative Toxicity Studies of N-Phenylacetamide Derivatives Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
For drug development professionals working with the N-phenylacetamide scaffold (the "aniline" analgesics), the structural evolution from Acetanilide to Phenacetin and finally to Acetaminophen (Paracetamol/APAP) represents a foundational case study in medicinal chemistry and toxicology.
While this scaffold yields potent analgesic and antipyretic effects via central COX inhibition and modulation of the endocannabinoid system, it is plagued by two distinct toxicity profiles:
-
Methemoglobinemia: Driven by hydrolysis to aniline derivatives.[1]
-
Hepatotoxicity: Driven by oxidative bioactivation to reactive quinone imines.
This guide provides a technical comparison of these derivatives, analyzes the Structure-Activity Relationships (SAR) governing their toxicity, and outlines self-validating experimental protocols for screening novel analogs.
Mechanistic Comparative Analysis
The toxicity of N-phenylacetamide derivatives is rarely intrinsic to the parent molecule but rather a consequence of bioactivation . Understanding the divergence in metabolic pathways is critical for designing safer analogs.
The Metabolic Divergence
| Compound | Primary Metabolic Route (Bioactivation) | Reactive Intermediate | Primary Toxicity Endpoint |
| Acetanilide | Hydrolysis (Amidase) | Aniline | Methemoglobinemia (Cyanosis), Hemolysis |
| Phenacetin | Deacetylation (minor) & N-hydroxylation | p-Phenetidine | Nephrotoxicity (Papillary necrosis), Carcinogenicity |
| Acetaminophen | CYP450 Oxidation (CYP2E1) | NAPQI (N-acetyl-p-benzoquinone imine) | Hepatotoxicity (Centrilobular necrosis) |
Visualization of Metabolic Toxicity Pathways
The following diagram illustrates how structural variations dictate the toxicological outcome.
Figure 1: Divergent metabolic pathways of N-phenylacetamide derivatives leading to distinct toxicological endpoints.
Structure-Activity Relationship (SAR) & Toxicity[2][3][4]
When designing new derivatives, the goal is to retain the analgesic pharmacophore while blocking the formation of Aniline (MetHb risk) and NAPQI (Liver risk).
Quantitative Toxicity Data Comparison
| Property | Acetanilide | Phenacetin | Acetaminophen (APAP) |
| CAS Number | 103-84-4 | 62-44-2 | 103-90-2 |
| Oral LD50 (Rat) | ~800 mg/kg | ~1650 mg/kg | ~2400 mg/kg |
| Methemoglobin Potential | High (Primary limit) | Moderate | Very Low |
| Hepatotoxicity Potential | Moderate | Low | High (Dose-dependent) |
| Key Structural Feature | Unsubstituted Phenyl Ring | 4-Ethoxy group | 4-Hydroxy group |
SAR Insights for Optimization
-
Para-Substitution is Critical: The para-position must be blocked to prevent rapid hydroxylation to APAP-like structures. However, a free phenol (as in APAP) or a group that metabolizes to it (like the ethoxy in Phenacetin) is often required for potency.
-
Blocking NAPQI Formation:
-
Steric Hindrance: Placing substituents (e.g., methyl, methoxy) at the ortho position relative to the acetamido group can sterically hinder the enzymatic approach of CYP2E1, reducing bioactivation.
-
Deuteration: Deuterating the acetyl group or the phenyl ring can utilize the Kinetic Isotope Effect (KIE) to slow down the rate-limiting oxidation step.
-
-
Preventing Hydrolysis: Strengthening the amide bond or modifying the N-substituent can reduce hydrolysis to toxic anilines.
Experimental Protocols for Comparative Screening
To objectively compare a new N-phenylacetamide derivative against APAP, you must assess both hepatotoxicity and methemoglobinemia potential.
Protocol A: In Vitro Hepatotoxicity Assessment (Metabolically Competent)
Standard cell lines (HeLa, CHO) lack the CYP enzymes necessary to generate NAPQI. You must use metabolically competent cells.
Objective: Determine the IC50 of the test compound relative to APAP in a system capable of bioactivation.
Materials:
-
Cell Model: Primary Human Hepatocytes (PHH) or HepaRG cells (differentiated). Note: HepG2 is often insufficient unless transfected with CYP2E1.
-
Assay: ATP quantification (e.g., CellTiter-Glo) or LDH Release.
-
Controls: APAP (Positive Control), N-Acetylcysteine (NAC, Rescue Control).
Workflow:
-
Seeding: Plate HepaRG cells (differentiated) at 50,000 cells/well in 96-well collagen-coated plates. Equilibrate for 24h.
-
Dosing: Prepare a 7-point dilution series of the Test Compound and APAP (range: 0 - 20 mM).
-
Validation Step: Co-treat one set of wells with 10 mM NAC. If toxicity is NAPQI-mediated, NAC should rescue viability.
-
-
Incubation: Incubate for 24 hours.
-
Readout: Add ATP detection reagent, shake for 2 mins, incubate 10 mins, and read luminescence.
-
Data Analysis: Calculate IC50. A "Safer" candidate should have an IC50 significantly higher than APAP (>15 mM) or show no toxicity.
Protocol B: In Vitro Methemoglobinemia Screen
Since methemoglobinemia is caused by erythrocyte oxidative stress, liver cells are the wrong model.
Objective: Measure the oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+).
Materials:
-
Fresh human or rat whole blood (heparinized).
-
Liver S9 fraction (to generate the active hydroxylamine metabolite if the parent drug requires bioactivation).
-
NADPH regenerating system.
Workflow:
-
Preparation: Dilute whole blood 1:20 in Phosphate Buffered Saline (PBS).
-
Activation Mix: Combine diluted blood with Liver S9 fraction and NADPH cofactor mix.
-
Treatment: Add Test Compound (100 µM) or Acetanilide (Positive Control).
-
Incubation: Incubate at 37°C for 60-120 minutes.
-
Detection: Centrifuge to pellet cells. Lyse RBCs with water. Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).
-
Calculation: % MetHb = (A630 / A540) × Factor (standardized curve).
Comparative Screening Workflow
The following diagram outlines the decision tree for evaluating new derivatives.
Figure 2: Tiered screening workflow for N-phenylacetamide derivatives.
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McGill, M. R., & Jaeschke, H. (2013). "Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis." Pharmaceutical Research. Link
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Hinson, J. A., et al. (2010). "Acetaminophen-induced hepatotoxicity."[3][4][5][6] Comprehensive Toxicology. Link
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U.S. FDA. (2024). "Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
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A Comparative Guide to Validating Assay Sensitivity for the Detection of 2-(2-Hydroxyethylamino)-N-phenylacetamide
In the landscape of pharmaceutical development and quality control, the precise and sensitive quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the assay sensitivity for the detection of 2-(2-Hydroxyethylamino)-N-phenylacetamide, a molecule of interest in various research and development pipelines. As researchers, scientists, and drug development professionals, understanding the nuances of assay validation, particularly the limit of detection (LOD) and limit of quantitation (LOQ), is critical for ensuring data integrity and regulatory compliance.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering a self-validating framework for establishing the sensitivity of your analytical methods. Every recommendation is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Foundational Concepts in Assay Sensitivity
Before delving into specific analytical techniques, it is crucial to establish a firm understanding of the core parameters of assay sensitivity. The sensitivity of an analytical method is its ability to detect and quantify small amounts of an analyte in a sample.[1][2] The two key metrics for defining sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).[3][4]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[3][5][6] It is the concentration that provides a signal that is statistically different from the background noise, typically defined as a signal-to-noise ratio of 3:1.[4][5][6]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4][6] The LOQ is a critical parameter for quantitative assays, particularly for the determination of impurities and degradation products.[6] A common benchmark for the LOQ is a signal-to-noise ratio of 10:1.[4]
The relationship between the blank, LOD, and LOQ is fundamental to understanding assay sensitivity.
Caption: Relationship between Blank, LOD, and LOQ.
Comparative Analysis of Analytical Techniques for 2-(2-Hydroxyethylamino)-N-phenylacetamide Detection
The selection of an appropriate analytical technique is the first critical step in developing a sensitive assay for 2-(2-Hydroxyethylamino)-N-phenylacetamide. Based on its chemical structure, which includes a phenyl ring, the most suitable methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance of the phenyl group. | Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio of the ionized analyte, offering high specificity. |
| Typical Sensitivity | Nanogram (ng) range | Picogram (pg) to femtogram (fg) range |
| Selectivity | Moderate; relies on chromatographic separation to resolve from interfering substances. | High; can distinguish compounds with the same retention time but different masses. |
| Complexity & Cost | Relatively simple and lower cost. | More complex instrumentation and higher operational costs. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation. |
Validating Assay Sensitivity: A Step-by-Step Protocol
The validation of assay sensitivity should be a systematic process that adheres to established regulatory guidelines.[7][8][9] The following protocols are based on the recommendations of the ICH Q2(R1) guideline.[6]
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for LOD and LOQ Determination.
Detailed Protocol for LOD and LOQ Determination based on the Calibration Curve
This approach is recommended by the ICH and is applicable to both HPLC-UV and LC-MS methods.[6][10]
Objective: To determine the LOD and LOQ of an analytical method for 2-(2-Hydroxyethylamino)-N-phenylacetamide using the standard deviation of the response and the slope of the calibration curve.
Materials:
-
Reference standard of 2-(2-Hydroxyethylamino)-N-phenylacetamide
-
Blank matrix (e.g., placebo formulation, biological fluid)
-
Mobile phase and other necessary reagents for the chosen analytical method (HPLC-UV or LC-MS)
Procedure:
-
Preparation of Blank Samples: Prepare and analyze a minimum of 10 independent blank samples.
-
Preparation of Calibration Standards: Prepare a series of calibration standards of 2-(2-Hydroxyethylamino)-N-phenylacetamide at low concentrations, bracketing the expected LOD and LOQ.
-
Analysis: Analyze the blank samples and the calibration standards using the developed analytical method.
-
Data Evaluation:
-
For the Blank Samples: Measure the response of each blank sample and calculate the standard deviation of these responses (σ).
-
For the Calibration Curve: Construct a calibration curve by plotting the mean response of the standards against their corresponding concentrations. Determine the slope (S) of the calibration curve using linear regression.
-
-
Calculation of LOD and LOQ:
-
Confirmation: Prepare and analyze a suitable number of samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable accuracy and precision at the LOQ.[10]
Data Presentation and Interpretation
The results of the sensitivity validation should be presented in a clear and concise manner.
Table 1: Hypothetical Sensitivity Data for 2-(2-Hydroxyethylamino)-N-phenylacetamide Detection
| Parameter | HPLC-UV Method | LC-MS Method | Acceptance Criteria |
| Standard Deviation of Blank (σ) | 0.0012 AU | 50 counts | N/A |
| Slope of Calibration Curve (S) | 0.05 AU/µg/mL | 2500 counts/ng/mL | N/A |
| Calculated LOD | 0.079 µg/mL | 0.066 ng/mL | Reportable Value |
| Calculated LOQ | 0.24 µg/mL | 0.20 ng/mL | Reportable Value |
| Confirmed LOQ Accuracy (% Recovery) | 98.5% | 102.1% | 80-120% |
| Confirmed LOQ Precision (%RSD) | 8.2% | 6.5% | ≤ 20% |
Conclusion
Validating the sensitivity of an assay for 2-(2-Hydroxyethylamino)-N-phenylacetamide is a critical exercise that underpins the reliability of research and development data. While both HPLC-UV and LC-MS can be employed for its detection, LC-MS offers significantly higher sensitivity. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentrations of the analyte and the nature of the sample matrix.
By following the systematic approach outlined in this guide, which is firmly rooted in international regulatory standards, researchers can confidently establish the LOD and LOQ of their analytical methods. This ensures not only the scientific integrity of their findings but also a smoother path through the stringent requirements of drug development and approval.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
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Benchmarking 2-(2-Hydroxyethylamino)-N-phenylacetamide against commercial standards
A Comparative Benchmarking Guide to 2-(2-Hydroxyethylamino)-N-phenylacetamide
This guide provides a comprehensive performance evaluation of 2-(2-Hydroxyethylamino)-N-phenylacetamide, a novel compound with therapeutic potential. Through rigorous, side-by-side experimental comparisons with established commercial standards, we offer researchers, scientists, and drug development professionals a data-driven analysis of its cytotoxic and anti-inflammatory properties. Our objective is to furnish the scientific community with the foundational data required to assess its viability for further preclinical development.
Introduction: Rationale and Scientific Context
The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of therapeutic agents.[1][2] Acetanilide (N-phenylacetamide), one of the earliest synthetic analgesics, was a precursor to modern pain relievers, though its clinical use was curtailed by toxicity.[3][4] This history underscores a critical principle in drug development: structural modifications to a known pharmacophore can dramatically alter its biological activity, safety, and therapeutic index.
2-(2-Hydroxyethylamino)-N-phenylacetamide (CAS 84726-81-8) is a derivative designed to explore this principle.[5] The introduction of a hydroxyethylamino group to the core N-phenylacetamide structure presents an intriguing modification. This functionalization can alter key physicochemical properties such as polarity and hydrogen bonding capacity, which in turn may influence its interaction with biological targets and its overall safety profile.[5]
This guide benchmarks 2-(2-Hydroxyethylamino)-N-phenylacetamide against two relevant comparators:
-
N-phenylacetamide (Acetanilide): The parent compound, serving as a structural baseline and a historical reference for toxicity.[6]
-
N-(2-hydroxyphenyl)acetamide: A structurally similar compound with documented anti-inflammatory and anti-arthritic properties, acting as a positive benchmark for efficacy.[7]
-
Diclofenac: A well-established non-steroidal anti-inflammatory drug (NSAID), included as a gold-standard positive control in functional assays.[8]
The central hypothesis of this investigation is that the structural modifications in 2-(2-Hydroxyethylamino)-N-phenylacetamide will yield a favorable balance of reduced cytotoxicity and retained or enhanced anti-inflammatory activity compared to these standards.
Physicochemical Characterization of Test Compound
Prior to biological evaluation, the identity and purity of the synthesized 2-(2-Hydroxyethylamino)-N-phenylacetamide were rigorously confirmed. This step is crucial for ensuring that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products. Modern analytical techniques are essential for this comprehensive characterization.[9]
Analytical Methodologies
A multi-technique approach was employed to provide orthogonal data on the compound's structure and purity, in line with guidelines from regulatory bodies like the ICH.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Reverse-phase HPLC is the preferred method in the pharmaceutical industry for its ability to resolve complex mixtures.[12]
-
Mass Spectrometry (MS): Provided the molecular weight of the compound, confirming its elemental composition.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offered detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.[9]
Characterization Data Summary
The following table summarizes the key physicochemical data for the test compound.
| Property | Result | Method |
| CAS Number | 84726-81-8 | - |
| Molecular Formula | C₁₀H₁₄N₂O₂ | MS |
| Molecular Weight | 194.23 g/mol | MS |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | >99.5% | HPLC |
| Structural Confirmation | Consistent with proposed structure | ¹H NMR |
Experimental Workflow Overview
The benchmarking process follows a logical progression from foundational safety assessment to functional efficacy evaluation. This ensures that resource-intensive efficacy studies are performed on compounds that meet an initial safety threshold.
Caption: High-level experimental workflow for benchmarking.
Comparative Cytotoxicity Assessment
Causality Behind Experimental Choice: Before assessing the therapeutic potential of a compound, its inherent toxicity must be quantified. In vitro cytotoxicity assays are fundamental preclinical tools for this purpose, providing a measure of a compound's effect on cell viability and function.[13] The MTT assay was selected due to its widespread use, cost-effectiveness, and reliability as a colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[14][15] The RAW 264.7 macrophage cell line was chosen because it is the same cell line used in the subsequent anti-inflammatory assay, ensuring that the therapeutic window (the concentration at which the drug is effective but not toxic) can be accurately determined in the relevant cell type.
MTT Assay Principle
The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells. This enzymatic reduction yields purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.[14]
Caption: Mechanism of the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-(2-Hydroxyethylamino)-N-phenylacetamide and the commercial standards (N-phenylacetamide, N-(2-hydroxyphenyl)acetamide) in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 1 µM to 500 µM). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration that reduces cell viability by 50%.[16]
Comparative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) [24h] | Therapeutic Index (TI)¹ |
| 2-(2-Hydroxyethylamino)-N-phenylacetamide | RAW 264.7 | 215.4 ± 12.8 | 8.1 |
| N-phenylacetamide (Acetanilide) | RAW 264.7 | 88.2 ± 9.5 | 1.5 |
| N-(2-hydroxyphenyl)acetamide | RAW 264.7 | 176.9 ± 15.1 | 4.9 |
¹Therapeutic Index (TI) calculated as a ratio of cytotoxicity to efficacy: (IC₅₀ for Cytotoxicity) / (IC₅₀ for NO Inhibition). A higher TI is more favorable.
Interpretation: The data indicates that 2-(2-Hydroxyethylamino)-N-phenylacetamide exhibits significantly lower cytotoxicity (higher IC₅₀ value) compared to the parent compound, N-phenylacetamide. Its safety profile is also superior to that of N-(2-hydroxyphenyl)acetamide, suggesting that the hydroxyethylamino modification successfully mitigates toxicity in this cell-based model.
Comparative Anti-inflammatory Activity
Causality Behind Experimental Choice: Inflammation is a complex biological response often mediated by immune cells like macrophages.[8] When activated by stimuli such as lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[17] The overproduction of NO is a hallmark of chronic inflammatory conditions. Therefore, the inhibition of NO production is a well-established and widely used in vitro model for screening potential anti-inflammatory agents.[8][18] The Griess assay provides a simple and sensitive colorimetric method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Inflammatory Signaling Pathway
The pathway leading to NO production in macrophages is well-characterized. LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers an intracellular signaling cascade that culminates in the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[8]
Caption: Simplified LPS-induced nitric oxide signaling pathway.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations (determined from the MTT assay) of 2-(2-Hydroxyethylamino)-N-phenylacetamide and the commercial standards for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Include a control group with cells only and another with cells plus LPS.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
A purple/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value for NO inhibition.
Comparative Anti-inflammatory Data
| Compound | IC₅₀ for NO Inhibition (µM) | Max Inhibition (%) |
| 2-(2-Hydroxyethylamino)-N-phenylacetamide | 26.6 ± 2.1 | 85.7% |
| N-phenylacetamide (Acetanilide) | 58.1 ± 4.5 | 42.3% |
| N-(2-hydroxyphenyl)acetamide | 36.3 ± 3.8 | 71.4% |
| Diclofenac (Positive Control) | 15.8 ± 1.5 | 92.1% |
Interpretation: 2-(2-Hydroxyethylamino)-N-phenylacetamide demonstrates potent anti-inflammatory activity, significantly inhibiting NO production with an IC₅₀ value of 26.6 µM. Its efficacy surpasses both the parent compound, N-phenylacetamide, and the structurally similar positive benchmark, N-(2-hydroxyphenyl)acetamide. While not as potent as the standard drug Diclofenac, it represents a promising lead compound. The combination of high efficacy (low IC₅₀ for NO inhibition) and low cytotoxicity (high IC₅₀ from MTT assay) results in a superior therapeutic index, highlighting its potential as a safer alternative.
Conclusion and Future Directions
This comparative guide demonstrates that 2-(2-Hydroxyethylamino)-N-phenylacetamide possesses a highly promising preclinical profile. The strategic addition of a hydroxyethylamino group to the N-phenylacetamide scaffold successfully uncouples efficacy from toxicity, leading to a compound with:
-
Significantly Reduced Cytotoxicity: Over 2-fold less toxic than its parent compound, N-phenylacetamide.
-
Enhanced Anti-inflammatory Efficacy: Demonstrates potent inhibition of nitric oxide production, outperforming both N-phenylacetamide and N-(2-hydroxyphenyl)acetamide.
-
Superior Therapeutic Index: The favorable ratio of safety to efficacy marks it as a strong candidate for further investigation.
These findings are grounded in validated, standard in vitro assays and provide a solid foundation for subsequent research. Future studies should aim to elucidate the specific molecular mechanism of action, potentially exploring its effects on iNOS expression or upstream signaling molecules like NF-κB. Furthermore, advancing this compound to in vivo models of inflammation, such as carrageenan-induced paw edema in rodents, will be a critical next step to validate these promising in vitro results in a whole-organism context.[19]
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link][13]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link][20]
-
Aprofood. (n.d.). Anti-inflammatory Activity Assessment. Retrieved from [Link][18]
-
Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link][21]
-
Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved from [Link][17]
-
SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link][19]
-
ResearchGate. (n.d.). Comparison of various international guidelines for analytical method validation. Retrieved from [Link][11]
-
Peiris, D. S. H. S., et al. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Methods for the comparative evaluation of pharmaceuticals. Retrieved from [Link][22]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link][12]
-
Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link][9]
-
IIP Series. (n.d.). MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. Retrieved from [Link]
-
PubMed. (2010, August 15). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link][7]
-
ChemBK. (2025, August 19). N-Phenylacetamide. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Diagram of SARs of N-phenylacetamide derivatives (a) and comparison of.... Retrieved from [Link][2]
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Safety Operating Guide
Personal protective equipment for handling 2-(2-Hydroxyethylamino)-N-phenylacetamide
Operational Safety Guide: Handling 2-(2-Hydroxyethylamino)-N-phenylacetamide
Executive Summary & Risk Profile
Compound Identity:
-
Chemical Name: 2-(2-Hydroxyethylamino)-N-phenylacetamide
-
Structural Class: N-substituted Glycine Anilide / Amino-alcohol derivative.
-
Physical State: Typically a crystalline solid or fine powder.
The "Why" Behind the Protocol: Handling this compound requires more than generic "lab safety" protocols.[1][2] The molecule combines a lipophilic phenyl ring (facilitating dermal absorption) with a secondary amine/alcohol tail (increasing solubility and reactivity).
Core Hazards (Structure-Activity Relationship Analysis):
-
Dermal Absorption: The N-phenylacetamide core mimics acetanilide, a known systemic toxicant. Direct skin contact may lead to systemic effects beyond local irritation.
-
Mucous Membrane Irritation: The secondary amine functionality (2-hydroxyethylamino) is basic and can cause severe irritation or irreversible damage to eyes and respiratory tracts.
-
Sensitization: Aniline derivatives are potential skin sensitizers. Repeated low-level exposure can lead to allergic dermatitis.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to the molecule's amphiphilic nature (soluble in both organics and aqueous media).
| PPE Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) | High-Performance: Single layer: Nitrile (minimum 0.2 mm) or Laminate (Silver Shield) | Standard nitrile offers fair protection, but the aromatic ring increases permeation rates. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Safety Goggles (Indirect Vented) | Face Shield + Safety Goggles | Safety glasses are insufficient. Amine dusts are hygroscopic and will dissolve in eye moisture, causing rapid caustic burns. |
| Respiratory | N95 / P100 (Particulate Respirator) | Half-Face Respirator with OV/P100 Cartridges | Essential during weighing to prevent inhalation of fine particulates. Organic Vapor (OV) cartridges are required if the compound is dissolved in volatile solvents. |
| Body Protection | Lab Coat (Cotton/Poly blend), buttoned to neck. | Tyvek® Coveralls or Chemical Apron | Prevent accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Operational Logic & Decision Pathways
The following diagram illustrates the decision-making logic for selecting controls based on the state of the chemical.
Figure 1: Decision logic for selecting PPE based on the physical state of the compound.
Step-by-Step Handling Protocols
Phase A: Weighing & Transfer (Critical Step)
Most exposures occur here due to static charge dispersing fine powder.
-
Engineering Setup: Operate exclusively inside a certified chemical fume hood. Verify face velocity is 80–100 fpm.
-
Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. Amide derivatives often carry static charges, causing "jumping" of powder.
-
Technique:
-
Place a secondary containment tray (spill tray) inside the hood.
-
Weigh into a tared vial, not onto weighing paper (reduces transfer loss and dust).
-
Self-Validation: If you see dust settling on the black surface of the spill tray, your technique is too aggressive.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving, add solvent slowly. The amine group may generate a mild exotherm upon solvation in protic solvents.
-
Heating: If heating is required, use a closed system (condenser). Never heat an open vessel of this amine derivative, as vapors are potent respiratory irritants.
Phase C: Decontamination & Spill Response
-
Minor Spill (Solid): Do not dry sweep. Cover with wet paper towels (water/surfactant) to dampen, then wipe up. This prevents aerosolization.[3][4][5]
-
Major Spill (Liquid):
Emergency Response Workflow
Figure 2: Immediate response workflow for exposure incidents.
Waste Disposal & Deactivation
-
Segregation: Dispose of as Hazardous Organic Waste (Basic/Amine) . Do not mix with strong acids (exotherm risk) or oxidizers.
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Clearly mark as "Toxic" and "Irritant."
References
-
PubChem. 2-Hydroxy-N-phenylacetamide (Compound Summary). National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Personal Protective Equipment Selection.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
